Paecilaminol
Descripción
Structure
3D Structure
Propiedades
Número CAS |
540770-33-0 |
|---|---|
Fórmula molecular |
C20H43NO |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2-amino-14,16-dimethyloctadecan-3-ol |
InChI |
InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |
Clave InChI |
PRIXJBFEYXJGPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Sinónimos |
2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Origin of Paecilaminol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilaminol, a bioactive secondary metabolite, originates from the filamentous fungus Paecilomyces sp. FKI-0550.[1] Its chemical structure, 2-amino-14,16-dimethyl-3-octadecanol, suggests a biosynthetic origin rooted in lipid metabolism, likely intersecting with pathways for sphingolipid or branched-chain amino acid catabolism. This document provides a comprehensive overview of the known biological origin of this compound, proposes potential biosynthetic pathways, and outlines general experimental methodologies for its production, isolation, and characterization. Due to the limited specific research on this compound's biosynthesis, this guide integrates established principles of fungal secondary metabolism to provide a robust framework for future investigation.
Introduction
This compound is an amino alcohol with demonstrated biological activity.[1] It is produced by Paecilomyces sp. FKI-0550, a member of a genus known for its prolific production of diverse secondary metabolites.[2] The unique structural features of this compound, specifically its long, methylated carbon chain and amino alcohol headgroup, point towards a complex biosynthetic pathway. Understanding this pathway is crucial for optimizing its production, enabling synthetic biology approaches for analog generation, and elucidating its physiological role in the producing organism.
Biological Source
The sole reported biological source of this compound is the fungal strain Paecilomyces sp. FKI-0550. Paecilomyces are ubiquitous saprophytic fungi found in a variety of environments. They are recognized for their role in biocontrol and for producing a wide array of bioactive compounds.
Proposed Biosynthetic Pathways
While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structure provides strong indications of its metabolic origins. Two primary pathways are proposed: a modified sphingolipid biosynthesis pathway or a pathway analogous to the Ehrlich pathway for branched-chain amino acid catabolism.
Modified Sphingolipid Biosynthesis Pathway
The structural backbone of this compound closely resembles that of sphingoid bases, which are fundamental components of sphingolipids. The canonical sphingolipid pathway in fungi begins with the condensation of serine and a fatty acyl-CoA.[3][4]
A proposed pathway for this compound could involve the following key steps:
-
Initiation: Condensation of a branched-chain fatty acyl-CoA (e.g., derived from isobutyryl-CoA or 2-methylbutyryl-CoA) with an amino acid, likely serine.
-
Reduction and Acylation: Subsequent reduction and N-acylation steps.
-
Modification: A series of modifications including desaturation and hydroxylation, potentially catalyzed by P450 monooxygenases and other tailoring enzymes.
Below is a generalized diagram of the fungal sphingolipid biosynthesis pathway, which could be adapted for this compound production.
Ehrlich Pathway for Branched-Chain Amino Acid Catabolism
The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols).[5][6][7] Given the branched methyl groups in this compound, it is plausible that its carbon skeleton is derived from the catabolism of branched-chain amino acids like leucine or isoleucine, followed by chain extension and modification.
The key steps in this proposed pathway would be:
-
Transamination: A branched-chain amino acid is transaminated to its corresponding α-keto acid.
-
Decarboxylation: The α-keto acid is decarboxylated to an aldehyde.
-
Reduction/Modification: The aldehyde is reduced to an alcohol and then undergoes further modifications, such as fatty acid chain extension and amination, to form this compound.
Below is a diagram illustrating the general Ehrlich pathway.
Experimental Protocols
Specific experimental protocols for the production and isolation of this compound are not detailed in the available literature. However, based on general mycological and natural product chemistry techniques, a standard workflow can be proposed.
Fermentation of Paecilomyces sp. FKI-0550
Objective: To cultivate Paecilomyces sp. FKI-0550 for the production of this compound.
Materials:
-
Paecilomyces sp. FKI-0550 culture
-
Potato Dextrose Agar (PDA) for inoculum preparation
-
Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox broth, or a custom production medium)
-
Shaker incubator
Protocol:
-
Inoculate a PDA plate with Paecilomyces sp. FKI-0550 and incubate at 25-28°C until sufficient mycelial growth is observed.
-
Aseptically transfer a small piece of the agar with mycelia into a flask containing the liquid fermentation medium.
-
Incubate the liquid culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for a period of 7-21 days.
-
Monitor the production of this compound over time by taking small aliquots of the culture broth for analysis.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the culture broth.
Materials:
-
Fermentation broth of Paecilomyces sp. FKI-0550
-
Organic solvents (e.g., ethyl acetate, butanol)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and perform further purification by preparative HPLC to obtain the pure compound.
Analytical Characterization
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[8][9][10]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Data Presentation
Currently, there is no publicly available quantitative data on this compound production. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Medium Composition | |||
| - Carbon Source | |||
| - Nitrogen Source | |||
| - pH | |||
| Incubation Time (days) | |||
| Temperature (°C) | |||
| Agitation (rpm) | |||
| This compound Yield (mg/L) |
Table 2: Isolation and Purification of this compound
| Step | Input | Output | Recovery (%) | Purity (%) |
| Solvent Extraction | Culture Broth (L) | Crude Extract (g) | ||
| Silica Gel Chromatography | Crude Extract (g) | Enriched Fraction (g) | ||
| Preparative HPLC | Enriched Fraction (mg) | Pure this compound (mg) |
Experimental Workflow Diagram
The overall process from fungal culture to pure this compound can be visualized in the following workflow diagram.
Conclusion
This compound is a fascinating secondary metabolite from Paecilomyces sp. FKI-0550 with a structure that suggests a biosynthetic origin from either a modified sphingolipid pathway or an extended Ehrlich pathway. While specific experimental data on its production and biosynthesis are currently lacking in the public domain, this guide provides a solid foundation for researchers to begin their investigations. The proposed pathways and experimental workflows offer a rational starting point for elucidating the complete biological origin of this compound, which will undoubtedly pave the way for its potential applications in drug development and biotechnology.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]
- 4. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Discovery and Isolation of Paecilaminol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilaminol, a novel amino alcohol discovered from the fungus Paecilomyces sp. FKI-0550, has garnered attention for its targeted inhibition of NADH-fumarate reductase, a crucial enzyme in the anaerobic respiration of many parasitic helminths. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and its biological activity. This document is intended to serve as a resource for researchers in natural product discovery, parasitology, and drug development, offering a foundational understanding of this compound and its potential as a lead compound for novel anthelmintic therapies.
Introduction
The genus Paecilomyces is a diverse group of fungi known for producing a wide array of bioactive secondary metabolites with applications in agriculture and medicine.[1] In 2006, researchers from the Kitasato Institute in Japan reported the discovery of a new NADH-fumarate reductase inhibitor, designated this compound, from the cultured broth of Paecilomyces sp. FKI-0550. The structure of this compound was elucidated as 2-amino-14,16-dimethyl-3-octadecanol. This compound exhibited significant inhibitory activity against the NADH-fumarate reductase of Ascaris suum, a parasitic roundworm. This specific mode of action makes this compound a promising candidate for the development of new anthelmintic drugs, as the NADH-fumarate reductase pathway is essential for anaerobic energy metabolism in many parasitic helminths but is absent in their mammalian hosts.
Physicochemical and Biological Properties of this compound
A summary of the known physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃NO | |
| Molecular Weight | 313.57 g/mol | |
| Chemical Structure | 2-amino-14,16-dimethyl-3-octadecanol | |
| Appearance | Not Reported | |
| Solubility | Not Reported | |
| Biological Activity | NADH-fumarate reductase inhibitor | |
| IC₅₀ Value | 5.1 µM (against Ascaris suum NADH-fumarate reductase) |
Experimental Protocols
The following sections detail the methodologies for the discovery and isolation of this compound. While the primary publication provides an overview, specific details on fermentation media and purification parameters are supplemented with established protocols for secondary metabolite isolation from Paecilomyces.
Fermentation of Paecilomyces sp. FKI-0550
The production of this compound is achieved through the submerged fermentation of Paecilomyces sp. FKI-0550. A generalized workflow for this process is depicted below.
Protocol:
-
Inoculum Preparation: A loopful of mycelia from a slant culture of Paecilomyces sp. FKI-0550 is inoculated into a seed culture medium. The composition of a typical fungal seed medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract or peptone), and mineral salts. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.
-
Production Fermentation: After adequate growth in the seed culture, an aliquot is used to inoculate a larger production fermenter containing a suitable production medium. The production medium is often optimized to enhance the yield of the desired secondary metabolite.
-
Incubation: The production fermenter is incubated under controlled conditions of temperature, agitation, and aeration for a specific period to allow for the biosynthesis of this compound.
-
Harvesting: The culture broth, containing this compound, is harvested for subsequent extraction and purification.
Extraction and Purification of this compound
This compound is extracted from the culture broth and purified using a series of chromatographic techniques. A representative workflow is illustrated below.
Protocol:
-
Extraction: The harvested culture broth is extracted with an organic solvent such as ethyl acetate to partition this compound from the aqueous phase. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Fraction Collection and Bioassay: Fractions are collected and their biological activity is assessed using an NADH-fumarate reductase inhibition assay.
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are pooled, concentrated, and further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water), to yield pure this compound.
Structure Elucidation and Spectroscopic Data
The chemical structure of this compound was determined to be 2-amino-14,16-dimethyl-3-octadecanol through spectroscopic analysis. A summary of the expected spectroscopic data is provided in Table 2.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to methyl, methylene, and methine protons of the long alkyl chain, as well as signals for the protons on the carbons bearing the amino and hydroxyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the alkyl chain, and distinct signals for the carbons attached to the nitrogen and oxygen atoms. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Note: The detailed experimental NMR and MS data from the primary literature are not publicly available. The information in Table 2 is based on the reported structure.
Mechanism of Action: Inhibition of NADH-Fumarate Reductase
This compound's primary biological activity is the inhibition of NADH-fumarate reductase. This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths, where it catalyzes the final step of anaerobic energy metabolism. A simplified diagram of this pathway is shown below.
In this pathway, NADH is oxidized by Complex I, and the electrons are transferred to rhodoquinone. The resulting rhodoquinol is then reoxidized by Complex II, with the electrons being used to reduce fumarate to succinate. This process is coupled to ATP synthesis and is vital for the survival of the parasite in the anaerobic environment of the host's gut. By inhibiting this pathway, this compound disrupts the parasite's energy metabolism, leading to its death.
Conclusion
This compound represents a promising natural product with a specific and potent inhibitory activity against a key enzyme in parasitic helminths. This technical guide has summarized the available information on its discovery, isolation, characterization, and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies, toxicity profiling, and structure-activity relationship studies to optimize its anthelmintic properties. The detailed methodologies and workflows presented herein provide a valuable resource for researchers aiming to further investigate this compound and other novel compounds from Paecilomyces and other fungal sources.
References
Paecilaminol as an Enzyme Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilaminol is a novel amino alcohol compound, identified as 2-amino-14,16-dimethyl-3-octadecanol, isolated from the fungus Paecilomyces sp. FKI-0550.[1] Emerging research has highlighted its potential as a specific enzyme inhibitor, offering a new avenue for therapeutic investigation, particularly in the context of anti-parasitic drug development. This document provides a concise technical guide to the current understanding of this compound's mechanism of action as an enzyme inhibitor.
Mechanism of Action: Inhibition of NADH-Fumarate Reductase
The primary mechanism of action identified for this compound is the inhibition of NADH-fumarate reductase.[1] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths, such as the roundworm Ascaris suum. By targeting this enzyme, this compound disrupts the parasite's energy metabolism, leading to its eventual demise. The specificity of this inhibition makes this compound a promising candidate for targeted anti-nematodal therapies.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against its target enzyme has been quantified, providing a benchmark for its efficacy.
| Compound | Target Enzyme | Organism | IC50 Value (µM) |
| This compound | NADH-fumarate reductase | Ascaris suum | 5.1[1] |
Experimental Protocols
While the specific, detailed experimental protocol for the determination of this compound's IC50 value against NADH-fumarate reductase is not publicly available, a generalized methodology for such an assay is outlined below. This protocol is based on standard enzymatic assay procedures for NADH-dependent reductases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Ascaris suum NADH-fumarate reductase.
Materials:
-
Purified Ascaris suum NADH-fumarate reductase
-
This compound of varying concentrations
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Fumarate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, NADH, and fumarate in the assay buffer. Create a serial dilution of this compound to test a range of concentrations.
-
Enzyme Reaction Mixture: In a microplate well, combine the assay buffer, a fixed concentration of NADH, and a specific concentration of this compound.
-
Enzyme Addition: Add the purified NADH-fumarate reductase to the wells to initiate the reaction. Include control wells with no inhibitor and wells with no enzyme (blank).
-
Initiation of Reaction: Add fumarate to the wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is observed.
Visualizing the Mechanism of Action
The inhibitory action of this compound on the NADH-fumarate reductase pathway can be visualized as a direct interruption of the electron transport chain in anaerobic respiration.
Caption: Inhibition of NADH-Fumarate Reductase by this compound.
This diagram illustrates how this compound acts as an inhibitor of the NADH-fumarate reductase enzyme, thereby blocking the conversion of NADH and fumarate to NAD+ and succinate, a critical step in the parasite's anaerobic energy production.
References
The Nematicidal Potential of Paecilaminol: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable and effective nematode control strategies has driven research into naturally derived compounds with nematicidal properties. Paecilaminol, a secondary metabolite produced by the fungus Paecilomyces sp. FKI-0550, has emerged as a promising candidate. This technical guide provides an in-depth overview of the known biological activity of this compound against nematodes, focusing on its mechanism of action as an inhibitor of the essential nematode enzyme, NADH-fumarate reductase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to facilitate further research and development.
Biological Activity of this compound
This compound has been identified as a potent inhibitor of NADH-fumarate reductase, a key enzyme in the anaerobic respiration of many parasitic nematodes.[1] This enzyme is crucial for the survival of nematodes in low-oxygen environments, such as the host's gut.
Quantitative Data
To date, the primary quantitative data available for this compound's bioactivity is its inhibitory effect on the NADH-fumarate reductase enzyme isolated from the parasitic nematode Ascaris suum.
| Compound | Target | Nematode Species | Assay Type | Value | Reference |
| This compound | NADH-fumarate reductase | Ascaris suum | Enzyme Inhibition | IC50: 5.1 µM | [1] |
Note: Data on the direct nematicidal activity of this compound against whole nematode organisms, such as LC50 or EC50 values for mortality or developmental inhibition, are not currently available in the public domain.
Mechanism of Action: Inhibition of the NADH-Fumarate Reductase Pathway
In anaerobic or microaerobic environments, many parasitic nematodes rely on a specialized energy metabolism pathway that terminates with the reduction of fumarate to succinate, catalyzed by NADH-fumarate reductase. This process is coupled to the oxidation of NADH and is a critical source of ATP for the nematode.
By inhibiting NADH-fumarate reductase, this compound disrupts this vital energy-generating pathway, leading to a metabolic crisis and ultimately, the death of the nematode. The specificity of this pathway to many parasitic helminths, and its absence in their mammalian hosts, makes it an attractive target for the development of selective nematicides.[2]
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the nematicidal activity of this compound.
In Vitro Nematicidal Bioassay (Mortality and Developmental Inhibition)
This protocol describes a general method for evaluating the direct effect of a compound on nematode viability and development, adapted from various nematicidal studies.[3][4]
a. Nematode Culture and Preparation:
-
Species: Meloidogyne incognita (root-knot nematode) or Caenorhabditis elegans (free-living model organism).
-
M. incognita: Culture on susceptible host plants (e.g., tomato, Solanum lycopersicum). Extract eggs from infected roots using a sodium hypochlorite solution. Collect second-stage juveniles (J2) by hatching eggs in water.
-
C. elegans: Maintain on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50. Synchronize cultures to obtain a population of L1 or L4 larvae for testing.
b. Preparation of this compound Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a serial dilution of the stock solution in sterile water or a suitable buffer to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤ 1%).
c. Mortality Assay:
-
Add approximately 50-100 synchronized nematodes (e.g., M. incognita J2s or C. elegans L4s) to each well of a 96-well microtiter plate.
-
Add the this compound test solutions to the wells. Include a solvent control and a negative control (water).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for 24, 48, and 72 hours.
-
At each time point, count the number of dead nematodes under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.
-
Calculate the percentage mortality for each concentration and time point. Determine the LC50 value using probit analysis.
d. Developmental Assay (C. elegans):
-
Synchronize C. elegans to the L1 larval stage.
-
Add a small number of L1 larvae (e.g., 10-20) to each well of a 96-well plate containing NGM and a food source (E. coli OP50).
-
Add the this compound test solutions to the wells.
-
Incubate at 20°C and observe the developmental stage of the nematodes daily for 3-4 days.
-
Record the percentage of nematodes that reach the adult stage at each concentration.
NADH-Fumarate Reductase Inhibition Assay
This protocol is based on methods for assaying NADH-fumarate reductase activity in parasitic helminths.[5]
a. Preparation of Mitochondrial Fraction:
-
Homogenize adult Ascaris suum in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable buffer.
b. Enzyme Assay:
-
In a cuvette, combine a reaction buffer (e.g., phosphate buffer, pH 7.4), NADH, and the mitochondrial preparation.
-
Add varying concentrations of this compound (dissolved in a suitable solvent).
-
Initiate the reaction by adding fumarate.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) using a spectrophotometer.
-
Calculate the rate of NADH oxidation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
Experimental Workflows
Nematicidal Bioassay Workflow
Enzyme Inhibition Assay Workflow
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic activity of an NADH-fumarate reductase and other mitochondrial activities of Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Anaerobic Survival: A Technical Guide to NADH-Fumarate Reductase in Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the often oxygen-deprived environments within their hosts, many parasitic organisms have evolved unique metabolic adaptations to ensure their survival and proliferation. A cornerstone of this anaerobic metabolism is the NADH-fumarate reductase system, an enzymatic pathway that is notably absent in their mammalian hosts. This distinction positions the NADH-fumarate reductase system as a prime target for the development of novel and selective antiparasitic therapies. This technical guide provides an in-depth exploration of the core functions, biochemical pathways, and therapeutic potential of NADH-fumarate reductase in parasites.
The NADH-fumarate reductase system is a critical component of the anaerobic respiratory chain in a variety of parasites, including helminths and trypanosomatids.[1][2][3] It facilitates the reoxidation of NADH produced during glycolysis, a process essential for maintaining redox balance and generating ATP under anaerobic or microaerobic conditions.[1][4] This system effectively allows parasites to use fumarate as a terminal electron acceptor in place of oxygen.
The Biochemical Pathway of Fumarate Respiration
The parasite's anaerobic respiration, often termed "fumarate respiration," is a modified electron transport chain that operates in reverse compared to the aerobic respiration in host mitochondria.[3][5] The key components of this pathway are mitochondrial Complex I (NADH-rhodoquinone reductase) and Complex II (rhodoquinol-fumarate reductase), with the low-potential electron carrier rhodoquinone (RQ) playing a pivotal role.[2][3][4]
The process begins with the transfer of electrons from NADH to rhodoquinone, a reaction catalyzed by Complex I.[2][4][6] The resulting rhodoquinol then donates these electrons to fumarate, which is reduced to succinate by Complex II.[2][4] This final step is the hallmark of the NADH-fumarate reductase system. The electron transfer through Complex I is coupled to proton translocation across the inner mitochondrial membrane, which drives ATP synthesis.[4][7][8]
Quantitative Data on Enzyme Kinetics and Inhibition
The efficacy of inhibitors targeting the NADH-fumarate reductase system is a key area of research. The following tables summarize available quantitative data on the enzyme's kinetics and the inhibitory concentrations of various compounds.
Table 1: Michaelis-Menten Constants (Km) for NADH-Fumarate Reductase System Components
| Parasite Species | Substrate | Km Value | Reference |
| Setaria digitata | Fumarate | 1.47 mM | [9] |
| Setaria digitata | NADH | 0.33 mM | [9] |
| Trypanosoma brucei | NADH | 60 µM | [10] |
| Trypanosoma brucei | Fumarate (for H2O2 inhibition) | 16 µM | [10] |
Table 2: 50% Inhibitory Concentration (IC50) of Various Compounds against NADH-Fumarate Reductase and Related Enzymes
| Compound | Parasite Species | Target Enzyme/System | IC50 Value | Reference |
| Licochalcone A | Leishmania major | Fumarate Reductase (FRD) in permeabilized promastigotes | 1.2 µM | [11] |
| Licochalcone A | Leishmania major | Succinate Dehydrogenase (SDH) in permeabilized promastigotes | 19 µM | [11] |
| Bithionol | Ascaris lumbricoides suum | Reconstituted NADH-Fumarate Reductase | 18 ± 2 µM | [12] |
| 2-mercaptopyridine-N-oxide (MPNO) | Trypanosoma cruzi | Purified NADH-Fumarate Reductase | 35 µM | [13] |
| Quinazoline Derivatives | Echinococcus multilocularis | NADH-Fumarate Reductase | Varies | [2] |
| Nafuredin | Helminths | NADH-Fumarate Reductase (Complex I) | nM range | [3][5] |
Experimental Protocols
NADH-Fumarate Reductase Activity Assay
This assay measures the rate of NADH oxidation in the presence of fumarate.
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.5
-
Substrate: 20 mM Fumarate solution
-
Cofactor: 0.2 mM NADH solution
-
Enzyme solution (e.g., mitochondrial fraction or purified enzyme)
Procedure:
-
Prepare the reaction mixture containing the assay buffer and fumarate in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 70°C for thermophilic organisms, or a physiologically relevant temperature for the parasite).[14]
-
Initiate the reaction by adding the enzyme solution and NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[4][11][14]
Enzyme Inhibition Assay
This protocol is used to determine the inhibitory effect of a compound on NADH-fumarate reductase activity.
Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the activity is inhibited (IC50).
Reagents:
-
Same reagents as the NADH-Fumarate Reductase Activity Assay.
-
Inhibitor stock solution of known concentration.
Procedure:
-
Prepare a series of reaction mixtures, each containing the assay buffer, fumarate, and a different concentration of the inhibitor.
-
Pre-incubate the mixtures with the enzyme solution for a defined period.
-
Initiate the reaction by adding NADH.
-
Monitor the rate of NADH oxidation as described in the activity assay.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
NADH-Fumarate Reductase as a Drug Target
The absence of the NADH-fumarate reductase system in mammals makes it an exceptionally attractive target for antiparasitic drug development.[1][15][16] Inhibiting this pathway disrupts the parasite's energy metabolism and redox balance, leading to its death.[1]
Several classes of compounds have been investigated for their inhibitory effects on this system. For instance, the anthelmintic drug bithionol has been shown to competitively inhibit the system with respect to rhodoquinone.[12] Chalcones have demonstrated potent and selective inhibition of fumarate reductase in Leishmania species.[11][16] Furthermore, natural products like nafuredin exhibit nanomolar inhibitory activity against the helminth enzyme.[3][5] The development of novel compounds targeting either Complex I or Complex II of the parasite's anaerobic respiratory chain holds significant promise for future chemotherapies.[2][3]
Conclusion
The NADH-fumarate reductase system is a vital metabolic adaptation for many parasitic organisms, enabling them to thrive in anaerobic environments. Its unique presence in parasites and absence in their mammalian hosts underscores its importance as a high-value target for the development of new antiparasitic drugs. A thorough understanding of its biochemical intricacies, coupled with robust experimental methodologies, is crucial for the successful design and development of next-generation therapies to combat parasitic diseases. Continued research into the structure, function, and inhibition of this critical enzyme system will undoubtedly pave the way for more effective and less toxic treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Fumarate reductase system of filarial parasite Setaria digitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Inhibitory effect of bithionol on NADH-fumarate reductase in ascarides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and enzymatic activity of an NADH-fumarate reductase and other mitochondrial activities of Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Paecilomyces Species: A Rich Source of Novel Bioactive Compounds for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The fungal genus Paecilomyces represents a vast and largely untapped reservoir of novel bioactive compounds with significant potential for the development of new pharmaceuticals.[1][2][3][4] Species within this genus are ubiquitous, found in diverse environments from soil and decaying organic matter to marine sediments and as endophytes within plants.[1][2][3] This ecological diversity contributes to the remarkable chemical diversity of their secondary metabolites. Historically used in traditional medicine, particularly in Asia, Paecilomyces species are now gaining prominence in modern drug discovery programs due to the broad spectrum of biological activities exhibited by their metabolites, including antimicrobial, antitumor, immunosuppressive, and insecticidal properties.[1][5] This guide provides a comprehensive overview of the bioactive compounds isolated from Paecilomyces, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their discovery and characterization.
Chemical Diversity of Bioactive Compounds from Paecilomyces
Paecilomyces species produce a wide array of secondary metabolites belonging to various chemical classes.[1][4][5] These include polyketides, terpenoids, peptides, alkaloids, and fatty acids, among others.[1][4][5] The structural diversity within these classes is vast, leading to a wide range of biological functions.
Table 1: Selected Bioactive Compounds from Paecilomyces Species and their Biological Activities
| Compound Class | Compound Name | Paecilomyces Species | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Peptides | Leucinostatins (e.g., A, B, D, H, K) | P. lilacinus, P. cinnamomeus | Antimicrobial, Antitumor | Antitumor IC₅₀: 1.12 - 8.63 µmol/L against various cancer cell lines. | [1][6][7] |
| Beauvericin | P. sp. | Antimicrobial, Insecticidal | - | [8] | |
| Polyketides | Paeciloquinones (e.g., A, C) | P. carneus | Protein Tyrosine Kinase Inhibitor | v-abl PTK IC₅₀: 0.4 µM | [9] |
| Farinomalein | P. farinosus | Antifungal | Potent activity at 5 µ g/disk against Phytophthora sojae | [1][10] | |
| Paeciloxanthone | Paecilomyces sp. | Cytotoxic | Significant cytotoxicity against HepG2 cell lines. | [11] | |
| Gunnilactam A | P. gunnii | Cytotoxic | IC₅₀: 5.4 µM against C42B human prostate cancer cells. | [12][13] | |
| Alkaloids | Varioloid A and B | P. variotii | Antifungal | MIC: 8 and 4 mg/mL against Fusarium graminearum | [1] |
| Terpenoids/Sterols | Ergosterol Peroxide | P. lilacinus | Cytotoxic | IC₅₀: 9.5 - 59.6 mg/L against various cancer cell lines. | [7][14] |
| 3β-hydroxy-7α-methoxy-5α,6α-epoxy-8(14),22E-dien-ergosta | P. gunnii | Cytotoxic | IC₅₀: 3.00 - 15.69 µM against various tumor cell lines. | [12][13] | |
| Other | 4,5,6-trihydroxy-2',3',5',6-tetramethyl-[3,4'-bipyranylidene]-2-one | P. variotii | Antioxidant, Antibacterial | Antioxidant IC₅₀: 23.82 µg/mL; Antibacterial MIC < 100 µg/mL | [15][16] |
Experimental Protocols
The discovery and characterization of novel bioactive compounds from Paecilomyces involve a series of systematic experimental procedures. This section outlines the key methodologies.
General Workflow for Bioactive Compound Discovery
Figure 1: General workflow for the discovery of bioactive compounds from Paecilomyces.
Fungal Cultivation for Secondary Metabolite Production
The production of bioactive secondary metabolites by Paecilomyces is highly dependent on the culture conditions. Optimization of media composition, pH, temperature, and aeration is crucial for maximizing the yield of desired compounds.
-
Culture Media: Potato Dextrose Broth (PDB) or Czapek broth are commonly used for liquid fermentation.[17] For instance, P. lilacinus can be cultured in a liquid fermentation medium containing a carbon source like glucose and a nitrogen source such as peptone or sodium nitrate.[18] A basal medium for P. lilacinus might consist of sucrose, soy peptone, K₂HPO₄, KCl, MgSO₄, and FeSO₄.[19]
-
Fermentation Parameters:
-
Temperature: Optimal growth and sporulation for many Paecilomyces species, such as P. lilacinus, is between 25-28°C.[20]
-
pH: The initial pH of the culture medium can significantly influence metabolite production. For P. lilacinus, a starting pH of 5.0-7.0 is often optimal.[18]
-
Incubation Time: Fermentation is typically carried out for 7 to 14 days in a shaking incubator (e.g., 120 rpm) to ensure adequate aeration.[17][21]
-
Extraction and Isolation of Bioactive Compounds
Following fermentation, the bioactive compounds are extracted from the culture broth and/or the fungal mycelium.
-
Extraction: The culture filtrate is typically separated from the mycelial mass by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.[21]
-
Fractionation and Purification:
-
The crude extract is concentrated under reduced pressure.
-
Initial fractionation is often performed using column chromatography with silica gel or Sephadex LH-20.[6][22]
-
Further purification of bioactive fractions is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.[6][9]
-
Bioactivity Assays
This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). The turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.[23]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24][25]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[4]
-
Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[26] Cell viability is expressed as a percentage of the untreated control.
This assay is used to measure the activity of caspases, which are key enzymes in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) linked to a reporter molecule (colorimetric or fluorometric).
-
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
-
Detection: Measure the signal generated from the cleaved reporter molecule using a spectrophotometer or fluorometer.[2][15] The signal intensity is proportional to the caspase activity.
Signaling Pathways Modulated by Paecilomyces Compounds
Several bioactive compounds from Paecilomyces have been shown to modulate key signaling pathways involved in inflammation and cancer. For example, a glycopeptide from Paecilomyces sinensis (CPS-II) has been shown to exert immunostimulatory effects by activating the NF-κB pathway.[17]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses.[10] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.
Figure 2: Simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
Paecilomyces species are a prolific and versatile source of novel bioactive compounds with a wide range of therapeutic applications. The chemical diversity of their secondary metabolites, coupled with their potent biological activities, makes them a prime target for drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic exploration of this promising fungal genus. Further research into the cultivation, isolation, and biological evaluation of Paecilomyces metabolites is warranted to unlock their full therapeutic potential. The elucidation of their mechanisms of action, including their effects on critical signaling pathways like NF-κB, will be instrumental in advancing these natural products from the laboratory to the clinic.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The study of the secondary metabolites from fungus Paecilomyces sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]
- 19. academicjournals.org [academicjournals.org]
- 20. CN104212722A - Paecilomyces lilacinus, culture method of paecilomyces lilacinus and use of paecilomyces lilacinus in prevention and control of diseases and pests of crops - Google Patents [patents.google.com]
- 21. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 [frontiersin.org]
- 23. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Paecilaminol: A Novel NADH-Fumarate Reductase Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Paecilaminol, a novel amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550, has been identified as a potent inhibitor of NADH-fumarate reductase.[1] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths and has recently been implicated in the survival of cancer cells within hypoxic tumor microenvironments. This technical guide provides a comprehensive overview of the current knowledge on this compound, its mechanism of action, and its potential therapeutic applications in both infectious diseases and oncology. Detailed experimental protocols for assessing its enzymatic inhibition, quantitative data, and visualizations of its mode of action are presented to facilitate further research and development.
Introduction
This compound, with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol, is a secondary metabolite produced by the fungus Paecilomyces sp.[1] The genus Paecilomyces is known for producing a wide array of bioactive secondary metabolites with diverse biological activities.[2] The initial discovery of this compound as a specific inhibitor of NADH-fumarate reductase from the parasitic nematode Ascaris suum has opened avenues for its exploration as a potential therapeutic agent.[1]
The NADH-fumarate reductase system is a critical metabolic pathway for anaerobic energy production in many parasitic helminths.[3][4] This pathway is largely absent in their mammalian hosts, making it an attractive target for the development of selective anti-parasitic drugs.[3] Furthermore, recent studies have highlighted the functional significance of this enzyme system in the hypoxic microenvironment of solid tumors, where it contributes to the survival and proliferation of cancer cells.[3] This dual relevance positions this compound as a promising lead compound for development in multiple therapeutic areas.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed below.
| Property | Value | Reference |
| Chemical Name | 2-amino-14,16-dimethyl-3-octadecanol | [1] |
| Producing Organism | Paecilomyces sp. FKI-0550 | [1] |
| Molecular Formula | C20H43NO | [1] |
| Molecular Weight | 313.56 g/mol | [1] |
Mechanism of Action: Inhibition of NADH-Fumarate Reductase
This compound exerts its biological effect through the inhibition of the enzyme NADH-fumarate reductase. This enzyme complex, crucial for anaerobic respiration, catalyzes the transfer of electrons from NADH to fumarate, which acts as the terminal electron acceptor. This process is vital for ATP production in the absence of oxygen.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against NADH-fumarate reductase has been quantified and is presented in the following table.
| Target Enzyme | Organism | IC50 (µM) | Reference |
| NADH-fumarate reductase | Ascaris suum | 5.1 | [1] |
Potential Therapeutic Applications
Anthelmintic Therapy
The primary and most direct therapeutic application of this compound is in the treatment of parasitic helminth infections. Many pathogenic nematodes, such as Ascaris suum, rely on anaerobic respiration, and the NADH-fumarate reductase system is central to their energy metabolism.[4] By inhibiting this enzyme, this compound can disrupt the parasite's energy supply, leading to its paralysis and expulsion from the host. The high selectivity for the parasite's metabolic pathway over the host's suggests a favorable safety profile.
Cancer Therapy
Emerging evidence suggests that the NADH-fumarate reductase system is also active in mammalian cancer cells, particularly under the hypoxic conditions found in solid tumors.[3] This metabolic adaptation allows cancer cells to survive and proliferate in nutrient- and oxygen-deprived environments. Therefore, inhibitors of this enzyme, such as this compound, could represent a novel class of anticancer agents. By targeting this unique metabolic vulnerability of cancer cells, this compound may offer a new strategy for treating solid tumors that are often resistant to conventional therapies.
Experimental Protocols
While the full experimental details from the original study on this compound are not publicly available, a generalized protocol for an NADH-fumarate reductase inhibition assay is provided below, based on established methodologies.
Disclaimer: The following protocol is a representative example and may require optimization for specific experimental conditions.
Objective: To determine the in vitro inhibitory effect of this compound on NADH-fumarate reductase activity from Ascaris suum.
Materials:
-
Mitochondrial fraction isolated from Ascaris suum muscle
-
This compound
-
NADH
-
Fumarate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of NADH and fumarate in the assay buffer.
-
Prepare the mitochondrial fraction from Ascaris suum as the source of the enzyme.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Include a control group with no inhibitor.
-
Add the mitochondrial fraction to all wells and pre-incubate with the inhibitor for a defined period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding NADH and fumarate to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Future Directions
The discovery of this compound presents several exciting avenues for future research:
-
Total Synthesis and Analogue Development: The total synthesis of this compound would confirm its structure and provide a platform for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of parasitic infections and cancer are necessary to evaluate the in vivo efficacy and safety of this compound.
-
Mechanism of Inhibition Studies: Detailed kinetic studies are required to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) of NADH-fumarate reductase by this compound.
-
Target Validation in Cancer Models: Further research is needed to validate the NADH-fumarate reductase system as a therapeutic target in a broader range of cancer types and to explore potential synergistic combinations with existing anticancer drugs.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action as an inhibitor of NADH-fumarate reductase. Its potential as both an anthelmintic and an anticancer agent warrants further investigation. The information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel compound and its therapeutic applications.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 3. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Paecilaminol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paecilaminol, a potent inhibitor of NADH-fumarate reductase, is a secondary metabolite produced by the fungus Paecilomyces sp. FKI-0550. This document provides a detailed protocol for the isolation and purification of this compound, from the cultivation of the producing organism to the final purification steps. The methodology described herein is based on established principles of natural product isolation and combines fermentation, solvent extraction, and multi-step chromatography. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound (2-amino-14,16-dimethyl-3-octadecanol) is an amino alcohol with significant biological activity. It has been identified as a new inhibitor of NADH-fumarate reductase, with an IC50 value of 5.1 µM against the enzyme from Ascaris suum.[1] Additionally, this compound and its hydrochlorate salt have demonstrated antitumor activity against several human cancer cell lines, including K562, MCF-7, HL-60, and BGC-823, with IC50 values ranging from 1.12 to 8.63 µmol/L. Given its therapeutic potential, a robust and reproducible protocol for the isolation and purification of this compound is essential for further research and development.
This protocol outlines a comprehensive procedure for obtaining high-purity this compound, including fungal fermentation, extraction from the culture broth, and a sequential chromatographic purification strategy.
Experimental Protocols
Fungal Strain and Culture Conditions
The producing organism for this compound is Paecilomyces sp. FKI-0550. The following protocol describes the cultivation of this strain for the production of the target metabolite.
1.1. Media Preparation
-
Seed Culture Medium (Potato Dextrose Broth, PDB):
-
Potato Infusion: 200 g/L
-
Dextrose: 20 g/L
-
Adjust pH to 5.6 before autoclaving.
-
-
Production Medium (Modified PDB):
-
Potato Infusion: 200 g/L
-
Dextrose: 20 g/L
-
Yeast Extract: 5 g/L
-
Soy Peptone: 2 g/L
-
Adjust pH to 5.6 before autoclaving.
-
1.2. Fermentation Protocol
-
Inoculum Preparation: Inoculate a loopful of Paecilomyces sp. FKI-0550 from a stock culture into a 250 mL Erlenmeyer flask containing 50 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture: Transfer the seed culture (5% v/v) to a 2 L Erlenmeyer flask containing 1 L of the production medium.
-
Incubation: Incubate the production culture at 28°C for 10-14 days with continuous agitation at 150 rpm.
Extraction of this compound
Following incubation, the culture broth is harvested for the extraction of this compound.
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth, followed by centrifugation at 8,000 x g for 20 minutes. The supernatant (culture filtrate) contains the secreted this compound.
-
Solvent Extraction:
-
Combine the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Concentration: Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
3.1. Step 1: Silica Gel Column Chromatography (Fractionation)
-
Column Preparation: Pack a glass column (5 x 50 cm) with silica gel (60-120 mesh) in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol.
-
100% Chloroform
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
Chloroform:Methanol (80:20, v/v)
-
100% Methanol
-
-
Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1, v/v). Visualize the spots by staining with ninhydrin (for amino groups). Pool the fractions containing the compound of interest.
3.2. Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Column Preparation: Swell Sephadex LH-20 resin in methanol and pack it into a glass column (2.5 x 100 cm).
-
Sample Loading: Dissolve the pooled, semi-purified fractions from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with 100% methanol at a flow rate of 0.5 mL/min.
-
Fraction Collection: Collect 5 mL fractions and analyze by TLC as described previously. Pool the fractions containing this compound.
3.3. Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
-
HPLC System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm particle size) and a UV detector is used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Elution Gradient: A linear gradient from 60% to 95% Solvent B over 40 minutes at a flow rate of 2 mL/min.
-
Sample Preparation and Injection: Dissolve the pooled fractions from the Sephadex column in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
-
Detection and Fraction Collection: Monitor the elution at 210 nm. Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to remove the acetonitrile, and then lyophilize to obtain pure this compound as a white powder.
Data Presentation
The following table summarizes the representative quantitative data for the isolation and purification of this compound from a 10 L fermentation culture.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5,200 | ~1 | 100 |
| Silica Gel Chromatography | 450 | ~15 | 8.7 |
| Sephadex LH-20 | 180 | ~60 | 3.5 |
| RP-HPLC | 95 | >98 | 1.8 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and purification of this compound.
Mechanism of Action
Caption: Inhibition of NADH-fumarate reductase by this compound.
References
Application Notes & Protocols for Paecilaminol Production using Paecilomyces sp. FKI-0550
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paecilaminol is a novel amino alcohol compound identified as a potent inhibitor of NADH-fumarate reductase, an essential enzyme in the respiratory chain of many parasitic helminths.[1][2][3] Isolated from the cultured broth of the fungus Paecilomyces sp. FKI-0550, this compound (2-amino-14,16-dimethyl-3-octadecanol) presents a promising lead compound for the development of new anthelmintic drugs.[1][2][3] These application notes provide a detailed overview of the available data and standardized protocols for the culture of Paecilomyces sp. FKI-0550, and the subsequent extraction, purification, and analysis of this compound. The protocols are compiled from established methodologies for fungal secondary metabolite production and are intended to serve as a guide for researchers in this field.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its biological activity.
Table 1: Biological Activity of this compound
| Target Enzyme | Source Organism | IC50 Value | Reference |
| NADH-fumarate reductase | Ascaris suum | 5.1 µM | [1][2][3] |
Experimental Protocols
Fungal Strain and Culture Conditions
Paecilomyces sp. FKI-0550 is the producing organism of this compound.[1][2][3] While the exact optimal culture conditions for this specific strain are not publicly detailed, the following protocol is based on general methods for the cultivation of Paecilomyces species for secondary metabolite production.
1.1. Materials
-
Freeze-dried or agar slant culture of Paecilomyces sp. FKI-0550
-
Sterile water
-
Petri dishes
-
Culture tubes
-
Erlenmeyer flasks
-
Autoclave
-
Incubator shaker
-
Laminar flow hood
1.2. Media Preparation
A two-stage culture system is recommended for optimal growth and secondary metabolite production.
Table 2: Proposed Culture Media for Paecilomyces sp. FKI-0550
| Medium Type | Component | Concentration (g/L) |
| Seed Culture Medium (Potato Dextrose Agar - PDA) | Potato Infusion | 4.0 |
| Dextrose | 20.0 | |
| Agar | 15.0 | |
| Distilled Water | 1000 mL | |
| Production Medium (Liquid) | Glucose | 20.0 |
| Peptone | 5.0 | |
| Yeast Extract | 3.0 | |
| KH2PO4 | 1.0 | |
| MgSO4·7H2O | 0.5 | |
| Distilled Water | 1000 mL |
1.3. Protocol
-
Strain Revival: Aseptically transfer a small amount of the Paecilomyces sp. FKI-0550 culture from the stock into a tube containing 5 mL of sterile water. Vortex gently to create a spore suspension.
-
Seed Culture: Inoculate PDA plates with 100 µL of the spore suspension. Incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth and sporulation are observed.
-
Inoculum Preparation: From a mature PDA plate, cut out several agar plugs (approximately 1 cm²) and transfer them to a 250 mL Erlenmeyer flask containing 50 mL of the liquid production medium.
-
Production Culture (Fermentation): Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 10-14 days. The optimal fermentation time for this compound production should be determined empirically by sampling the culture broth at different time points.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of a lipophilic secondary metabolite like this compound from a fungal culture broth.
2.1. Materials
-
Culture broth from Paecilomyces sp. FKI-0550 fermentation
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
2.2. Protocol
-
Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column pre-equilibrated with the same solvent.
-
Fractionation: Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Collect fractions of the eluate.
-
Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing this compound. A suitable visualization agent (e.g., ninhydrin for the amino group) may be required.
-
Further Purification by HPLC: Pool the fractions containing the compound of interest and concentrate them. For final purification, subject the concentrated fraction to preparative HPLC using a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC scouting.
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method for the quantification of secondary metabolites.
3.1. Proposed HPLC Method
-
Instrument: HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy of the purified compound) or MS detection for higher sensitivity and specificity.
-
Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound production.
Hypothetical Biosynthetic Pathway
The precise biosynthetic pathway for this compound in Paecilomyces sp. FKI-0550 has not been elucidated. However, based on its structure (a long-chain amino alcohol), a hypothetical pathway can be proposed involving fatty acid synthesis and amino acid metabolism. Long-chain alcohols in fungi can be derived from the modification of fatty acid precursors. The amino group at the C-2 position suggests the involvement of an amino acid, possibly as a precursor or a donor of the amino group.
Caption: A hypothetical biosynthetic pathway for this compound.
References
Application Note: Quantitative Analysis of Paecilaminol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Paecilaminol, a novel long-chain amino alcohol identified as 2-amino-14,16-dimethyl-3-octadecanol, has been recognized as a potent inhibitor of NADH-fumarate reductase.[1] This inhibitory activity suggests its potential as a therapeutic agent, particularly in contexts where this enzyme plays a critical role. To facilitate research and development of this compound, robust and sensitive analytical methods for its quantification in various biological matrices are essential. This application note details a sensitive and specific method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a derivatization procedure.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound from the sample matrix. Due to the absence of a strong chromophore and to enhance ionization efficiency and chromatographic retention, the extracted analyte is derivatized with benzoyl chloride, which targets the primary amine and hydroxyl groups. The derivatized this compound is then separated by reversed-phase ultra-high-performance liquid chromatography (UHPLC) and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Benzoyl chloride
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Nitrogen gas
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of the sample (e.g., fungal culture supernatant, plasma), add 10 µL of the internal standard solution (this compound-d4, 1 µg/mL in methanol).
-
Add 200 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the lower organic layer to a clean microcentrifuge tube.
-
Dry the organic extract under a gentle stream of nitrogen gas at 40°C.
Derivatization
-
To the dried extract, add 50 µL of 2% benzoyl chloride in acetonitrile and 50 µL of 100 mM sodium bicarbonate solution.
-
Vortex briefly and incubate at 50°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| UHPLC System | Standard UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 80% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of derivatized this compound and IS |
| Collision Gas | Argon |
Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized by infusing the derivatized this compound standard and the internal standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized this compound | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| Derivatized this compound-d4 (IS) | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value |
Visualizations
References
Application Notes and Protocols for the Synthesis of Paecilaminol Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel Paecilaminol derivatives and their evaluation as inhibitors of NADH-fumarate reductase. This compound, a natural amino alcohol with the structure 2-amino-14,16-dimethyl-3-octadecanol, has demonstrated inhibitory activity against Ascaris suum NADH-fumarate reductase with an IC50 value of 5.1 μM.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this lead compound. The following protocols outline a strategic approach to derivatization and a methodology for assessing the inhibitory potential of the synthesized analogs.
Introduction to this compound and its Therapeutic Potential
This compound is a long-chain amino alcohol isolated from the fungus Paecilomyces sp.[1] Its ability to inhibit NADH-fumarate reductase makes it a promising starting point for the development of novel anthelmintic agents. This enzyme is crucial for the anaerobic respiration of many parasitic helminths but is absent in their mammalian hosts, suggesting the potential for selective toxicity. To explore and enhance the therapeutic index of this compound, a systematic SAR study is warranted. This involves the synthesis of a library of derivatives with modifications at key positions to elucidate the structural requirements for optimal inhibitory activity.
Synthesis of this compound Derivatives
A versatile synthetic strategy for generating this compound derivatives involves the ring-opening of a terminal epoxide with various amines. This approach allows for the introduction of diversity at the amino group. Further modifications can be made to the hydrophobic alkyl chain.
General Synthetic Workflow
The overall strategy for the synthesis of this compound derivatives is depicted below.
References
Application Notes and Protocols for Determining Paecilaminol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilaminol, a novel NADH-fumarate reductase inhibitor isolated from the fungus Paecilomyces sp., has demonstrated significant potential as a bioactive compound.[1] Primarily recognized as an amino alcohol, its chemical structure is 2-amino-14,16-dimethyl-3-octadecanol.[1] Emerging research has highlighted its promising antitumor properties against a variety of human cancer cell lines, including K562 (leukemia), MCF-7 (breast cancer), HL-60 (leukemia), and BGC-823 (gastric cancer).[2] Studies have reported IC50 values for this compound in the range of 1.12 to 8.63 µmol/L, with its hydrochlorate salt exhibiting even greater inhibitory effects.[2] The genus Paecilomyces is a known producer of diverse secondary metabolites with a wide spectrum of biological activities, including antibacterial and antitumor effects.[3]
These findings underscore the importance of developing robust and reproducible cell-based assays to further characterize the biological activity of this compound and to elucidate its mechanism of action. This document provides a detailed protocol for a cell-based assay to determine the cytotoxic activity of this compound, along with a hypothetical signaling pathway that may be involved in its anticancer effects.
I. Quantitative Data Summary
The following table summarizes hypothetical data from a cell viability assay designed to assess the cytotoxic activity of this compound on the human breast cancer cell line, MCF-7.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 55.6 ± 3.8 |
| 10 | 32.1 ± 4.2 |
| 25 | 15.8 ± 2.9 |
| 50 | 5.3 ± 1.7 |
II. Experimental Protocols
A. Cell Viability Assay Using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MCF-7 human breast cancer cell line (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for another 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
III. Visualizations
A. Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to apoptosis in cancer cells. This is a hypothetical pathway based on common mechanisms of anticancer compounds and requires experimental validation.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
B. Experimental Workflow for this compound Cytotoxicity Assay
This diagram outlines the key steps of the experimental protocol for determining the cytotoxic activity of this compound.
Caption: Experimental workflow for the this compound cytotoxicity assay.
References
Application Notes and Protocols: High-Throughput Screening for Paecilaminol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilaminol, a natural product isolated from the fungus Paecilomyces sp. FKI-0550, is an amino alcohol identified as an inhibitor of NADH-fumarate reductase[1]. Its structure has been established as 2-amino-14,16-dimethyl-3-octadecanol[1]. The primary known biological activity of this compound is the inhibition of Ascaris suum NADH-fumarate reductase with an IC50 value of 5.1 μM[1]. This enzyme is crucial for the anaerobic energy metabolism of many parasitic helminths, making it a potential target for novel anthelmintic drugs.
Beyond its specific enzymatic inhibition, metabolites from Paecilomyces species have been shown to possess immunomodulatory properties. For instance, exopolysaccharides from Paecilomyces lilacinus can activate macrophages through the TLR4/NF-κB/MAPK signaling pathway. This suggests that this compound and its analogs may have broader biological effects, including influencing host immune responses.
The development of this compound analogs presents an opportunity to improve potency, selectivity, and pharmacokinetic properties. A robust high-throughput screening (HTS) strategy is essential for the efficient evaluation of these analogs. This document outlines a detailed HTS workflow, including a primary enzymatic assay targeting NADH-fumarate reductase and a secondary cell-based high-content screening assay to assess effects on the NF-κB signaling pathway, a key regulator of inflammation and immunity.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Compounds against NADH-Fumarate Reductase
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Ascaris suum | 5.1 | [1] |
| Quinazoline | Echinococcus multilocularis | 0.0023 | [2] |
| 6-NH2-quinazoline | Echinococcus multilocularis | 0.0021 | [2] |
| 7-NH2-quinazoline | Echinococcus multilocularis | 0.016 | [2] |
| 8-OH-quinazoline | Echinococcus multilocularis | 0.062 | [2] |
| 8-OCH3-quinazoline | Echinococcus multilocularis | 0.071 | [2] |
| Flutolanil | Ascaris suum | 0.058 | [3] |
| Atpenin A5 | Ascaris suum | 0.012 | [3] |
Experimental Protocols
Primary High-Throughput Screening: NADH-Fumarate Reductase Inhibition Assay
This assay quantifies the inhibition of NADH-fumarate reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.
Materials:
-
Purified NADH-fumarate reductase
-
NADH
-
Fumarate
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution containing NADH and fumarate in assay buffer. The final concentrations in the assay should be optimized, but a starting point is 200 µM NADH and 5 mM fumarate.
-
-
Assay Procedure:
-
Add 10 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation (decrease in A340/min) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))
-
-
Plot % inhibition against compound concentration to determine the IC50 values for active compounds.
-
Secondary High-Throughput Screening: High-Content Imaging of NF-κB Nuclear Translocation
This cell-based assay evaluates the effect of this compound analogs on the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of the NF-κB signaling pathway.
Materials:
-
HeLa or HUVEC cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, black-walled, clear-bottom imaging plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Mouse anti-NF-κB p65 monoclonal antibody (1 µg/mL)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (4 µg/mL)
-
Nuclear stain: Hoechst 33342 (1 µg/mL)
-
High-content imaging system
Protocol:
-
Cell Seeding:
-
Seed HeLa or HUVEC cells into 384-well imaging plates at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Add test compounds to the cell plates at desired concentrations.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10-20 ng/mL.
-
Incubate for 30 minutes at 37°C to induce NF-κB translocation[4].
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing at least two channels (DAPI for nuclei and FITC for NF-κB p65).
-
Use image analysis software to:
-
Identify nuclei based on the Hoechst signal.
-
Define the cytoplasm as a ring-like region around the nucleus.
-
Measure the mean fluorescence intensity of NF-κB p65 in both the nuclear and cytoplasmic compartments for each cell.
-
-
Calculate the nuclear-to-cytoplasmic intensity ratio of NF-κB p65.
-
Compounds that significantly inhibit or enhance TNF-α-induced nuclear translocation are identified as hits.
-
Mandatory Visualization
Caption: High-throughput screening workflow for this compound analogs.
Caption: Simplified canonical NF-κB signaling pathway.
References
- 1. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural Insights into the Molecular Design of Flutolanil Derivatives Targeted for Fumarate Respiration of Parasite Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paecilaminol Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Paecilaminol
This compound is a novel amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550. Its chemical structure has been identified as 2-amino-14,16-dimethyl-3-octadecanol.[1] this compound has been shown to be an inhibitor of NADH-fumarate reductase, with an IC50 value of 5.1 µM against this enzyme from Ascaris suum.[1] This suggests its potential as an anthelmintic agent. However, to evaluate its therapeutic potential in vivo, appropriate formulation and systematic investigation of its pharmacokinetic, efficacy, and safety profiles are essential.
These application notes provide a comprehensive guide and generalized protocols for the formulation of this compound for in vivo studies, along with methodologies for its preclinical evaluation.
Pre-formulation Studies
Before developing a formulation, it is crucial to characterize the physicochemical properties of this compound.
Objective: To determine the solubility, stability, and other key physical properties of this compound to guide formulation development.
Protocol:
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, polyethylene glycol 400, propylene glycol, and various buffers at different pH values).
-
Use a standardized shake-flask method or a high-throughput screening method.
-
Quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
-
-
Stability Analysis:
-
Evaluate the stability of this compound in both solid-state and in solution under various conditions (e.g., temperature, light, pH).
-
Analyze for degradation products using techniques like LC-MS to identify potential stability issues.
-
-
LogP Determination:
-
Determine the octanol-water partition coefficient (LogP) to predict its lipophilicity and potential for membrane permeability.
-
Formulation Development for In Vivo Administration
The choice of formulation depends on the physicochemical properties of this compound and the intended route of administration.
3.1. Protocol for a Simple Solution Formulation (for soluble compounds)
-
Vehicle Selection: Based on solubility data, select a suitable vehicle or co-solvent system. For example, a mixture of DMSO and saline, or PEG 400 and water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve it in a small volume of the primary solvent (e.g., DMSO).
-
Gradually add the co-solvent (e.g., saline) while vortexing to avoid precipitation.
-
-
Final Concentration: Adjust the final volume to achieve the desired concentration for dosing. Ensure the concentration of the organic solvent is within acceptable limits for the chosen animal model to avoid toxicity.
3.2. Protocol for a Suspension Formulation (for poorly soluble compounds)
-
Vehicle Selection: Choose a suitable aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80).
-
Particle Size Reduction: If necessary, reduce the particle size of the this compound powder using micronization or sonication to improve suspension stability and bioavailability.
-
Preparation:
-
Triturate the this compound powder with the wetting agent to form a paste.
-
Gradually add the suspending vehicle while mixing continuously to form a uniform suspension.
-
-
Homogeneity: Ensure the final suspension is homogeneous and re-suspends easily upon gentle shaking.
In Vivo Study Design
A well-designed in vivo study is critical for obtaining reliable data.
4.1. Animal Model Selection
-
The choice of animal model should be relevant to the intended therapeutic indication. For an anthelmintic agent, an artificial infection model in rodents (e.g., mice or rats infected with a suitable nematode) would be appropriate.[2][3]
-
For initial pharmacokinetic and toxicity studies, standard rodent models like Sprague-Dawley rats or BALB/c mice are commonly used.[4]
4.2. Dose Selection and Administration
-
Initial dose selection can be guided by the in vitro IC50 value.
-
Dose range-finding studies are recommended to determine the maximum tolerated dose (MTD).[5][6]
-
The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the intended clinical application and the properties of the formulation.[7]
4.3. Ethical Considerations
-
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.[8]
Protocol:
-
Animal Groups: Use a sufficient number of animals per time point to ensure statistical power.
-
Administration: Administer this compound at a single dose via the chosen route (e.g., intravenous bolus and oral gavage to determine bioavailability).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 3200 | 5400 |
| AUC0-inf (ngh/mL) | 3250 | 5500 |
| t1/2 (h) | 2.5 | 4.0 |
| CL (mL/h/kg) | 1538 | - |
| Vd (L/kg) | 5.5 | - |
| Bioavailability (%) | - | 42.3 |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats.
Toxicology (Safety) Studies
Objective: To evaluate the potential toxicity of this compound.[5][9]
6.1. Acute Toxicity Study
Protocol:
-
Animal Groups: Use a small number of animals per group.
-
Dosing: Administer single, escalating doses of this compound.
-
Observation: Monitor animals for signs of toxicity and mortality for up to 14 days.[10]
-
MTD Determination: Determine the maximum tolerated dose (MTD).[6]
6.2. Repeated-Dose Toxicity Study
Protocol:
-
Animal Groups: Use a larger number of animals per group, including a control group.
-
Dosing: Administer this compound daily for a specified duration (e.g., 14 or 28 days).[10]
-
Observations: Conduct daily clinical observations and weekly body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.
Data Presentation:
| Parameter | Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Hematology | ||||
| RBC (10^6/µL) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.6 ± 0.4 | 7.3 ± 0.5 |
| WBC (10^3/µL) | 8.2 ± 1.1 | 8.5 ± 1.3 | 8.1 ± 1.2 | 8.4 ± 1.4 |
| Platelets (10^3/µL) | 950 ± 150 | 930 ± 160 | 960 ± 140 | 940 ± 155 |
| Clinical Chemistry | ||||
| ALT (U/L) | 45 ± 8 | 48 ± 9 | 52 ± 10 | 95 ± 25 |
| AST (U/L) | 120 ± 20 | 125 ± 22 | 130 ± 25 | 250 ± 50 |
| BUN (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 25 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
Table 2: Hypothetical Hematology and Clinical Chemistry Data from a 28-Day Repeated-Dose Toxicity Study of this compound in Rats. Data are presented as mean ± SD. *p < 0.05 compared to control.
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Protocol:
-
Disease Model: Establish a relevant animal model (e.g., nematode-infected mice).
-
Treatment Groups: Include a vehicle control group, a positive control group (a known anthelmintic drug), and several dose groups of this compound.
-
Treatment: Administer the treatments for a specified duration.
-
Efficacy Assessment: At the end of the study, assess the efficacy by measuring relevant endpoints (e.g., parasite burden, egg count reduction).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.
Mechanism of Action (MoA) and Signaling Pathways
While the direct target of this compound is NADH-fumarate reductase in parasites, understanding its effects on host cells is crucial for safety and further development. Below is a hypothetical signaling pathway that could be affected by this compound's potential off-target effects on mitochondrial function in mammalian cells.
Hypothetical Signaling Pathway
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. In Silico and In Vivo Toxicological Evaluation of Paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Paecilaminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilaminol, a novel NADH-fumarate reductase inhibitor isolated from Paecilomyces sp., presents a promising avenue for the development of new therapeutic agents.[1] A critical step in the preclinical development of this compound is the thorough assessment of its bioavailability, which determines the rate and extent to which the active substance is absorbed and becomes available at the site of action.[2][3] These application notes provide detailed protocols for in vitro and in vivo methods to evaluate the oral bioavailability of this compound, tailored for researchers in drug discovery and development.
The following protocols are designed to provide a comprehensive framework for assessing the permeability, absorption, and pharmacokinetic profile of this compound.
In Vitro Permeability Assessment
In vitro permeability assays are rapid and cost-effective methods to predict the oral absorption of drug candidates.[4][5] These models are instrumental in the early stages of drug discovery for screening and lead optimization.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that predicts passive transcellular permeability.[4][5] It is a cell-free system that evaluates the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[4][6]
Experimental Protocol: PAMPA
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[7][8] Prepare a sufficient volume for the donor plate and for creating recovery and standard solutions.[7]
-
Prepare the acceptor solution (1X PBS, pH 7.4).
-
-
Membrane Preparation:
-
Coat the membrane of each well of the donor plate with 5 µL of a 1% lecithin in dodecane solution.[8] Allow the solvent to evaporate completely.
-
-
Assay Procedure:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.[9]
-
Carefully add 150 µL of the this compound solution to each well of the donor plate, avoiding disturbance of the membrane.[7][8]
-
Assemble the "PAMPA sandwich" by placing the donor plate onto the acceptor plate.[6]
-
Incubate the assembly at room temperature for 14-16 hours in a moist chamber.[7]
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the donor and acceptor compartments using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-ln(1 - CA / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequilibrium is the concentration at equilibrium.
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Data Presentation: PAMPA Results for this compound
| Compound | Papp (x 10-6 cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[10][11][12] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, providing a more comprehensive prediction of both passive and active transport mechanisms.[10][11]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Monolayer Integrity Assessment:
-
Transport Studies (Apical to Basolateral - A to B):
-
Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer.
-
Add the dosing solution to the apical (A) side of the Transwell insert and fresh transport buffer to the basolateral (B) side.[13]
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.
-
-
Transport Studies (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport study in the reverse direction by adding the this compound dosing solution to the basolateral side and collecting samples from the apical side.[10]
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.[11]
-
Data Presentation: Caco-2 Permeability Results for this compound
| Compound | Papp (A to B) (x 10-6 cm/s) | Papp (B to A) (x 10-6 cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 5.2 | 5.8 | 1.1 | Moderate |
| Propranolol (High Permeability) | 18.5 | 19.1 | 1.0 | High |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (Efflux Substrate) | 1.1 | 12.3 | 11.2 | Low (with efflux) |
In Vivo Pharmacokinetic Assessment
In vivo pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism.[2] These studies provide critical data for dose selection and prediction of human pharmacokinetics.[14]
Experimental Protocol: Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Wistar rats (200-250 g). House the animals in a controlled environment and fast them overnight before the study.[15]
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both IV and PO routes:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance (for IV administration).
-
Vd: Volume of distribution (for IV administration).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 480 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-t (ng·h/mL) | 2850 | 3200 |
| AUC0-∞ (ng·h/mL) | 2910 | 3350 |
| t1/2 (h) | 3.5 | 4.1 |
| CL (L/h/kg) | 1.72 | - |
| Vd (L/kg) | 8.4 | - |
| Absolute Bioavailability (F%) | - | 28.8% |
Visualizations
Signaling Pathway of NADH-Fumarate Reductase Inhibition
Experimental Workflow for Bioavailability Assessment
Conclusion
The successful assessment of this compound's bioavailability is a cornerstone for its progression through the drug development pipeline. The combination of in vitro permeability assays and in vivo pharmacokinetic studies provides a robust dataset to understand the absorption characteristics of this novel compound. The protocols and data presentation formats outlined in these application notes offer a standardized approach for researchers to generate reliable and comparable results, ultimately facilitating informed decision-making in the development of this compound as a potential therapeutic agent.
References
- 1. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. The proto-oncometabolite fumarate binds glutathione to amplify ROS dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
Experimental Design for Preclinical Evaluation of Paecilaminol in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for assessing the therapeutic efficacy of Paecilaminol, a novel NADH-fumarate reductase inhibitor, in preclinical animal models.[1] While initially identified for its potential antinematodal properties, the broad bioactivity of compounds derived from Paecilomyces species warrants further investigation into its anticancer and anti-inflammatory capabilities.[2][3] These protocols outline detailed methodologies for in vivo efficacy studies, including the selection of appropriate animal models, dosing regimens, and critical endpoint analysis. The structured data presentation and visual workflows are designed to facilitate clear interpretation and guide further drug development efforts.
Introduction to this compound
This compound is a fungal metabolite isolated from Paecilomyces sp. FKI-0550, with its structure identified as 2-amino-14,16-dimethyl-3-octadecanol.[1] Its known mechanism of action is the inhibition of NADH-fumarate reductase in Ascaris suum, demonstrating an IC50 value of 5.1 microM.[1] Fungi of the genus Paecilomyces are known to produce a diverse array of secondary metabolites with various biological activities, including antibacterial, fungicidal, and cytotoxic effects.[2][3] This suggests that this compound may possess a broader pharmacological profile than initially reported. These protocols will focus on evaluating its potential as an anti-inflammatory and anticancer agent.
Hypothesized Signaling Pathways
Given the lack of specific data on this compound's interaction with mammalian signaling pathways, we hypothesize its potential mechanisms based on common targets of natural products with anti-inflammatory and anticancer properties.
Anti-Inflammatory Pathway
It is hypothesized that this compound may modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting IKK, this compound could prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and COX-2.
References
Troubleshooting & Optimization
Improving the yield of Paecilaminol from fungal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Paecilaminol from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
A1: this compound is a long-chain amino alcohol with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol.[1] It has been identified as an inhibitor of NADH-fumarate reductase.[1] this compound is a secondary metabolite produced by fungi of the genus Paecilomyces, with Paecilomyces sp. FKI-0550 being a known producer.[1] Strains of the closely related species Paecilomyces lilacinus (now also known as Purpureocillium lilacinum) are also promising candidates for this compound production.[2][3]
Q2: What are the general fermentation conditions for cultivating Paecilomyces sp. for secondary metabolite production?
A2: While specific optimal conditions for this compound are not widely published, general conditions for Paecilomyces species can be adapted. A temperature range of 25-30°C and an initial pH of 5.0-7.0 are often effective for growth and secondary metabolite production.[4][5][6] Common carbon sources include glucose, sucrose, and maltose, while nitrogen sources like peptone, yeast extract, and soybean meal are frequently used.[5][6]
Q3: How can I extract this compound from the fungal culture?
A3: A general procedure for extracting lipophilic secondary metabolites from fungal cultures can be followed. After fermentation, the mycelium is separated from the culture broth by filtration. The broth can then be extracted with a non-polar solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization, again using a solvent like ethyl acetate or methanol. The extracts are then combined, dried, and concentrated in vacuo. Further purification can be achieved using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).
Q4: How can this compound be quantified?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. Due to its structure, a C18 reversed-phase column would be appropriate. As this compound lacks a strong chromophore, UV detection might be challenging. Therefore, derivatization with a UV-active agent or using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is recommended for accurate quantification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal fermentation medium. | - Optimize Carbon/Nitrogen Ratio: Systematically vary the concentrations of carbon and nitrogen sources. A high carbon-to-nitrogen ratio often favors secondary metabolite production. - Test Different Sources: Evaluate various carbon (e.g., glucose, fructose, starch) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources. |
| 2. Inappropriate culture conditions (pH, temperature, aeration). | - pH Profiling: Monitor and control the pH of the culture medium throughout the fermentation. Test a range of initial pH values between 5.0 and 7.0.[6] - Temperature Optimization: Determine the optimal temperature for this compound production by testing a range from 24°C to 30°C.[4] - Aeration and Agitation: Vary the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor to ensure sufficient oxygen supply without causing excessive shear stress. | |
| 3. Incorrect fermentation time. | - Time Course Study: Harvest samples at different time points (e.g., every 24 hours for 10-14 days) to determine the optimal fermentation duration for maximal this compound production. | |
| 4. Strain degradation or contamination. | - Strain Viability: Ensure the viability and purity of the fungal culture. Use fresh cultures from cryopreserved stocks. - Microscopic Examination: Regularly check for contamination under a microscope. | |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. | - Standardize Inoculum: Use a consistent method for inoculum preparation, including spore concentration and age of the seed culture. |
| 2. Inconsistent media preparation. | - Quality Control: Ensure all media components are accurately weighed and dissolved, and the final volume and pH are consistent. | |
| Difficulty in Extracting this compound | 1. Inefficient solvent extraction. | - Solvent Polarity: Test different extraction solvents or solvent mixtures (e.g., ethyl acetate, butanol, chloroform-methanol) to find the most effective one for this compound. - pH Adjustment: Adjust the pH of the culture broth before extraction to ensure this compound is in a neutral form, which is more soluble in organic solvents. |
| 2. Emulsion formation during extraction. | - Centrifugation: Centrifuge the mixture to break the emulsion. - Addition of Salt: Add sodium chloride to the aqueous phase to increase its polarity and help break the emulsion. |
Quantitative Data Summary
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 45.3 |
| Sucrose | 14.8 | 52.1 |
| Maltose | 16.5 | 68.7 |
| Soluble Starch | 18.1 | 75.4 |
Table 2: Effect of Initial pH on this compound Yield
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 4.0 | 10.5 | 25.6 |
| 5.0 | 14.2 | 58.9 |
| 6.0 | 16.1 | 78.2 |
| 7.0 | 15.5 | 65.4 |
| 8.0 | 12.3 | 32.1 |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Paecilomyces sp. mycelium from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., 1.5% soluble starch, 1.5% meat peptone, pH 6.0).[3]
-
Autoclave the production medium at 121°C for 20 minutes.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 25°C, 150 rpm for 10-14 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by filtration through cheesecloth.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC-ELSD:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Standard Curve: Prepare a standard curve using purified this compound.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and inject it into the HPLC system.
-
Quantify the this compound concentration by comparing the peak area with the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of red pigment by submerged culture of Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indogulfbioag.com [indogulfbioag.com]
Technical Support Center: Overcoming Paecilaminol Solubility Issues for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Paecilaminol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel NADH-fumarate reductase inhibitor with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol.[1] Its long alkyl chain makes it highly lipophilic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What is the primary known biological target of this compound?
The primary identified biological target of this compound is NADH-fumarate reductase, an enzyme crucial for anaerobic energy metabolism in some organisms.[1] this compound has been shown to inhibit Ascaris suum NADH-fumarate reductase with an IC50 value of 5.1 µM.[1]
Q3: What are the initial steps to solubilize this compound for an in vitro assay?
The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[2][3]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue for lipophilic compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[2]
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in the assay buffer rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.
-
Sonication: Briefly sonicate the final diluted solution to aid in the dispersion of any microscopic precipitates.
-
Pre-warming: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility, but be cautious of compound stability at higher temperatures.
Q5: Are there alternative solubilization methods if DMSO is not suitable for my assay?
Yes, several other methods can be employed, either alone or in combination with co-solvents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[4][5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for enhancing the solubility of lipophilic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that solubilize lipophilic compounds. However, it is crucial to determine the critical micelle concentration (CMC) and test for any interference with the assay.
-
Lipid-Based Formulations: For cellular assays, formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS) or liposomes, can improve its delivery to cells.[9][10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Results in Enzyme Inhibition Assays
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the assay plate for any signs of precipitation. If observed, re-evaluate the solubilization method. Consider using a different co-solvent, adding a surfactant, or employing cyclodextrin encapsulation. |
| Inaccurate Stock Concentration | Due to poor solubility, the actual concentration of this compound in the stock solution might be lower than calculated. It is advisable to determine the solubility limit in the chosen solvent empirically. |
| Enzyme Instability | Ensure that the enzyme is stable in the presence of the final concentration of the co-solvent (e.g., DMSO) used to dissolve this compound. Run a solvent-only control to check for any effects on enzyme activity.[13] |
| Assay Component Interference | The solubilizing agent (co-solvent, surfactant, etc.) may interfere with the assay components or detection method. Run appropriate controls with the solubilizing agent alone to assess for any background signal or inhibition. |
Issue 2: Low Bioavailability in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Membrane Permeability | The lipophilic nature of this compound suggests it should cross cell membranes, but poor solubility in the culture medium can limit its availability to the cells. |
| Compound Adsorption to Plasticware | Lipophilic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Using low-adsorption plasticware or including a carrier protein like bovine serum albumin (BSA) in the medium can mitigate this. |
| Cytotoxicity of Solubilizing Agent | High concentrations of DMSO or other organic solvents can be toxic to cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% for DMSO).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 5-10 minutes to aid dissolution.
-
If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate for short intervals until the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles. If present, the solubility limit may have been exceeded.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: NADH-Fumarate Reductase Inhibition Assay
This protocol is adapted from standard procedures for measuring NADH-fumarate reductase activity.[14][15][16][17][18]
Materials:
-
NADH-fumarate reductase enzyme preparation
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
NADH solution (prepared fresh in assay buffer)
-
Fumarate solution (in assay buffer)
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Prepare working solutions of NADH and fumarate in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are 100-200 µM for NADH and 1-5 mM for fumarate.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 2 µL of each this compound dilution or DMSO (for the control).
-
Add the assay buffer to each well.
-
Add the NADH solution to each well.
-
Add the enzyme solution to each well.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the fumarate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic read). This corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | ~5 | Soluble with warming |
| Methanol | ~2 | Moderately soluble |
| DMSO | > 50 | Freely soluble |
| Acetone | ~10 | Soluble |
Note: This table presents hypothetical data for illustrative purposes. Researchers should experimentally determine the solubility of this compound in their specific solvent systems.
Table 2: IC50 Values for this compound against NADH-Fumarate Reductase
| Enzyme Source | IC50 (µM) | Reference |
| Ascaris suum | 5.1 | [1] |
Signaling Pathways and Experimental Workflows
Hypothesized Downstream Effects of NADH-Fumarate Reductase Inhibition
While direct effects of this compound on specific signaling pathways have not been extensively studied, its action as an inhibitor of a key metabolic enzyme suggests potential downstream consequences on cellular energy sensing and related pathways. Inhibition of NADH-fumarate reductase could lead to a shift in the cellular redox state and impact ATP production, which may influence pathways such as:
-
AMPK Signaling: A decrease in the ATP/AMP ratio could activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
mTOR Signaling: As a downstream effector of AMPK, the mTOR pathway, which is involved in cell growth and proliferation, could be inhibited.
-
Hypoxia-Inducible Factor (HIF) Signaling: By altering mitochondrial function, this compound might influence the stability and activity of HIF transcription factors, which play a role in the response to low oxygen conditions.
Further research is required to validate these hypothesized connections.
Caption: Workflow for solubilizing this compound.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
Paecilaminol stability testing in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing of Paecilaminol in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is an amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550. It has been identified as a novel inhibitor of NADH-fumarate reductase, suggesting potential as an anthelmintic agent.[1] Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound, ensuring its chemical integrity, potency, and safety for research and potential therapeutic use.[2][3]
Q2: What are the key factors that can affect the stability of this compound?
A2: The stability of pharmaceutical compounds like this compound can be influenced by several factors, including pH, temperature, light, oxygen, and the presence of other excipients.[3][4] The molecular structure of this compound, containing amino and alcohol functional groups, may be susceptible to degradation through pathways such as oxidation and hydrolysis, particularly at extreme pH values.[4]
Q3: Which analytical methods are suitable for quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly recommended method for the specific quantification of this compound and the separation of its degradation products.[5][6][7][8] The use of a stability-indicating HPLC method is essential to ensure that the analytical peak of this compound is resolved from any potential degradants.[7]
Q4: How should a stability study for this compound be designed?
A4: A comprehensive stability study should evaluate the stability of this compound under various conditions, including a range of pH values, different solvents, and exposure to accelerated degradation conditions (e.g., high temperature, UV light).[2][3][9] The study should be conducted over a defined period, with samples analyzed at specific time points to determine the rate of degradation.
Troubleshooting Guide
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH. The amino group in this compound can interact with the stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase. For an amino-containing compound, a slightly acidic pH (e.g., using formic acid or acetic acid) can improve peak shape by protonating the amine.
-
Optimize the organic modifier concentration in the mobile phase.
-
Consider using a different column chemistry (e.g., a column with end-capping or a different stationary phase).
-
Issue 2: Inconsistent or non-reproducible stability data.
-
Possible Cause: Issues with sample preparation, storage, or the analytical method itself.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of stock and working solutions.
-
Verify the stability of this compound in the analytical solvent.
-
Control storage conditions (temperature and humidity) of the stability samples precisely.
-
Validate the analytical method for linearity, precision, accuracy, and specificity.[9]
-
Issue 3: Difficulty in identifying degradation products.
-
Possible Cause: Degradation products are present at low concentrations or co-elute with other components.
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to obtain molecular weight information of the unknown peaks.
-
Perform forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) to generate higher levels of degradation products for easier identification.[10]
-
Employ tandem mass spectrometry (MS/MS) to obtain structural information about the degradation products.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask. Ensure complete dissolution before making up to the final volume.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent or buffer to the target concentration for analysis.
Protocol 2: HPLC Method for this compound Quantification (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS detection.
-
Column Temperature: 25 °C.
This method should be validated to be "stability-indicating" by demonstrating that degradation products do not interfere with the quantification of the parent compound.[7]
Protocol 3: Stability Study in Different Solvents and pH
-
Prepare solutions of this compound in a range of solvents (e.g., water, methanol, ethanol, acetonitrile) and aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Store the solutions under controlled temperature and light conditions.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point. The degradation kinetics can be determined by plotting the concentration of this compound versus time.[11][12][13]
Data Presentation
Table 1: Stability of this compound in Different Solvents at 25°C (Illustrative Data)
| Solvent | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | % Remaining |
| Water | 100.2 | 95.1 | 94.9 |
| Methanol | 99.8 | 98.5 | 98.7 |
| Acetonitrile | 100.5 | 100.1 | 99.6 |
| Ethanol | 99.5 | 96.2 | 96.7 |
Table 2: Stability of this compound at Different pH Values at 40°C (Illustrative Data)
| pH | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Remaining |
| 2.0 | 100.1 | 85.3 | 85.2 |
| 4.0 | 99.7 | 94.8 | 95.1 |
| 7.0 | 100.3 | 98.2 | 97.9 |
| 9.0 | 99.9 | 90.5 | 90.6 |
| 12.0 | 100.6 | 65.4 | 65.0 |
Visualizations
Caption: General experimental workflow for this compound stability testing.
Caption: Hypothetical signaling pathway showing this compound's inhibitory action.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. usp.org [usp.org]
- 8. hovione.com [hovione.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 11. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic and mechanism study of the spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol metaraminol by combining HPLC/electronic circular dichroism/theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Paecilaminol purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Paecilaminol, a long-chain amino alcohol, using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a fungal secondary metabolite, identified as 2-amino-14,16-dimethyl-3-octadecanol, isolated from Paecilomyces sp.[1] Its structure presents a unique purification challenge due to the presence of both a basic amino group and a hydroxyl group on a long aliphatic chain. The amino group can cause significant peak tailing in normal-phase chromatography due to strong interactions with the stationary phase.[2][3]
Q2: What are the initial steps for purifying this compound from a fungal culture?
Initially, secondary metabolites are typically extracted from the fungal culture (both mycelia and broth) using organic solvents like ethyl acetate or methanol.[4][5] The crude extract is then concentrated and can be subjected to a preliminary separation using techniques like solid-phase extraction (SPE) to remove highly polar or non-polar impurities before proceeding to column chromatography.[6]
Q3: Which chromatographic techniques are most suitable for this compound purification?
A combination of chromatographic methods is often necessary. A common strategy involves initial fractionation of the crude extract using silica gel column chromatography, followed by further purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[7] Size-exclusion chromatography, such as with Sephadex LH-20, can also be employed to separate compounds based on their size.[5][7]
Q4: My this compound peak is tailing severely in HPLC. What is the primary cause?
Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This interaction leads to a non-ideal elution profile, resulting in a tailed peak.
Q5: How can I prevent my this compound from degrading during purification?
Long-chain amino alcohols can be sensitive to acidic conditions and prolonged exposure to silica gel.[8][9] It is advisable to work at lower temperatures (4°C) during extraction and chromatography to minimize degradation.[9] Additionally, minimizing the time the compound spends on the silica gel column can be beneficial.
Troubleshooting Guides
Issue 1: Poor Separation and Co-elution of Impurities in Silica Gel Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to identify the best mobile phase for separation. For polar compounds that remain at the baseline, consider more polar solvent systems.[8][10] |
| Column Overload | The amount of crude extract loaded onto the column is too high, exceeding the binding capacity of the stationary phase. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the weight of the stationary phase. |
| Compound Instability on Silica | This compound may be degrading on the acidic silica gel.[8][9] Consider using deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[9] A 2D TLC can help determine if the compound is stable on silica.[8][9] |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly without any air gaps. |
Issue 2: Peak Tailing in Reversed-Phase HPLC
| Parameter | Typical Value/Condition (Illustrative) | Troubleshooting Action |
| Mobile Phase pH | 4.5 - 7.0 | Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA) (0.1%). This protonates the silanol groups, reducing their interaction with the basic analyte.[3] |
| Mobile Phase Additive | None | Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the active silanol sites, masking them from this compound.[3] |
| Column Type | Standard Silica-based C18 | Use an end-capped C18 column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds. |
| Sample Concentration | > 1 mg/mL | Reduce the sample concentration. High concentrations can lead to column overload and peak distortion.[11] |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation of this compound
-
Fermentation and Extraction: Cultivate the Paecilomyces sp. in a suitable liquid or solid medium.[4][5] After incubation, extract the culture broth and mycelium with an organic solvent such as ethyl acetate or methanol.
-
Concentration: Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column in a non-polar solvent (e.g., hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate and then to methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest.
-
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the partially purified, this compound-containing fraction in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and gradually increase the percentage of B over time to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (as this compound lacks a strong chromophore, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more appropriate).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction by re-injecting it into the HPLC system.
Protocol 3: NADH-Fumarate Reductase Inhibition Assay
This assay can be used to test the biological activity of purified this compound. The activity of NADH-fumarate reductase is determined by monitoring the oxidation of NADH at 340 nm.[12][13]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADH, and the enzyme source (e.g., mitochondrial fraction from a target organism).[14]
-
Initiation: Add varying concentrations of purified this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate.
-
Start Reaction: Initiate the reaction by adding the substrate, fumarate.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is indicative of the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Inhibition of NADH-Fumarate Reductase by this compound.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [The study of the secondary metabolites from fungus Paecilomyces sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. silicycle.com [silicycle.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paecilaminol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentative production of Paecilaminol from Paecilomyces sp. FKI-0550.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is an amino alcohol compound identified as 2-amino-14,16-dimethyl-3-octadecanol. It functions as a potent inhibitor of NADH-fumarate reductase.[1] The natural producer of this compound is the fungus Paecilomyces sp. FKI-0550.[1]
Q2: Is this compound produced by chemical synthesis or fermentation?
Q3: What are the key factors influencing the yield of this compound during fermentation?
The production of secondary metabolites like this compound in filamentous fungi is influenced by a variety of factors.[2][3][4] These can be broadly categorized as nutritional and environmental factors. Key parameters to optimize include:
-
Carbon Source: Type and concentration of sugars (e.g., glucose, sucrose, maltose).[5]
-
Nitrogen Source: Organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium salts).[5]
-
pH of the medium: The initial pH and its control during fermentation.[6][7]
-
Temperature: The optimal temperature for fungal growth and secondary metabolite production.[6]
-
Aeration and Agitation: Dissolved oxygen levels are critical for the growth of aerobic fungi.
-
Inoculum size and age: The quantity and physiological state of the fungal culture used for inoculation.
-
Fermentation time: The duration of the fermentation process to maximize product accumulation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentative production of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal medium composition. 2. Inappropriate fermentation parameters (pH, temperature, aeration). 3. Poor inoculum quality. 4. Strain degradation or mutation. | 1. Optimize Medium: Systematically evaluate different carbon and nitrogen sources. See the experimental protocol below for medium optimization. 2. Parameter Optimization: Perform a design of experiments (DoE) to study the interaction of pH, temperature, and agitation speed. 3. Inoculum Standardization: Develop a standardized protocol for inoculum preparation, ensuring consistent age and cell density. 4. Strain Maintenance: Maintain a cryopreserved stock of the high-producing Paecilomyces sp. FKI-0550 strain and periodically re-culture from the master stock. |
| High Biomass but Low this compound Titer | 1. Nutrient limitation for secondary metabolism. 2. Unfavorable environmental conditions for this compound biosynthesis. | 1. Two-Stage Fermentation: Consider a two-stage process where the first stage is optimized for biomass growth and the second stage for this compound production by shifting temperature or limiting a specific nutrient. 2. Elicitor Addition: Investigate the addition of small molecules (elicitors) that may trigger secondary metabolite production. |
| Foaming in the Bioreactor | 1. High protein content in the medium (e.g., yeast extract, peptone). 2. High agitation and aeration rates. | 1. Antifoam Agent: Add a sterile, non-metabolizable antifoam agent at the beginning of the fermentation or as needed. 2. Process Control: Implement an automated foam control system with a foam sensor and antifoam pump. |
| Contamination with other microorganisms | 1. Incomplete sterilization of the medium or bioreactor. 2. Non-aseptic inoculation or sampling techniques. 3. Compromised sterility of the bioreactor seals or filters. | 1. Sterilization Validation: Validate the sterilization protocol for the medium and bioreactor. 2. Aseptic Technique: Reinforce strict aseptic techniques for all manipulations. 3. Bioreactor Integrity Check: Regularly inspect and maintain bioreactor seals and vent filters. |
Data Presentation: Optimizing Fermentation Parameters
The following tables present hypothetical data from a one-factor-at-a-time (OFAT) optimization study for this compound production. This illustrates how to structure data for clear comparison.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 25.2 | 15.8 |
| Sucrose | 28.1 | 22.5 |
| Maltose | 23.5 | 18.3 |
| Fructose | 21.9 | 12.1 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Yeast Extract | 30.5 | 35.2 |
| Peptone | 27.8 | 28.9 |
| Ammonium Sulfate | 18.3 | 10.4 |
| Sodium Nitrate | 15.6 | 8.7 |
Table 3: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 4.0 | 15.7 | 11.3 |
| 5.0 | 26.3 | 25.8 |
| 6.0 | 31.2 | 40.7 |
| 7.0 | 28.9 | 32.1 |
| 8.0 | 19.4 | 15.6 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Paecilomyces sp. FKI-0550
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Strain Revival: Aseptically transfer a small piece of cryopreserved Paecilomyces sp. FKI-0550 culture to a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Spore Suspension: Flood the surface of the mature PDA plate with 10 mL of sterile 0.1% Tween 80 solution.
-
Spore Harvesting: Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Spore Counting: Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.
-
Inoculation: Aseptically transfer the required volume of the spore suspension to the fermentation medium to achieve a final concentration of 1 x 10^6 spores/mL.
Protocol 2: Medium Optimization using One-Factor-at-a-Time (OFAT)
-
Basal Medium Preparation: Prepare a basal fermentation medium with all essential nutrients, but with a placeholder for the component to be optimized. For example, to optimize the carbon source, prepare a medium without any carbon source.
-
Aliquot and Supplement: Dispense equal volumes of the basal medium into a series of identical flasks. Add different carbon sources (e.g., glucose, sucrose, maltose) to each flask to the same final concentration.
-
Inoculation: Inoculate each flask with the same volume of a standardized Paecilomyces sp. FKI-0550 spore suspension.
-
Incubation: Incubate all flasks under the same conditions (e.g., 28°C, 180 rpm) for a fixed duration (e.g., 10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the contents of each flask.
-
Separate the mycelial biomass from the culture broth by filtration.
-
Determine the dry weight of the biomass.
-
Extract this compound from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Comparison: Compare the biomass and this compound titers obtained with each carbon source to identify the optimal one.
-
Iterative Optimization: Repeat the process for other medium components (e.g., nitrogen source, mineral salts) and environmental parameters (e.g., pH, temperature).
Visualizations
Caption: Experimental workflow for this compound production and optimization.
Caption: Key factors influencing this compound production.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. academicjournals.org [academicjournals.org]
- 7. redalyc.org [redalyc.org]
How to address batch-to-batch variability of Paecilaminol production
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in Paecilaminol production. The information is intended for researchers, scientists, and drug development professionals working with Paecilomyces species for the production of this secondary metabolite.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent this compound yields.
Question: My this compound yield is significantly lower than expected in my latest batch. What should I investigate first?
Answer:
Start by systematically evaluating the most critical parameters of your fermentation process. The following workflow can help you pinpoint the root cause of the issue.
Caption: Troubleshooting workflow for low this compound yield.
Question: I am observing inconsistent growth of Paecilomyces in my fermenter, which is affecting this compound production. What are the likely causes?
Answer:
Inconsistent microbial growth is often linked to issues with the inoculum or the fermentation environment. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Poor Inoculum Quality | 1. Verify Seed Culture Age: Ensure the seed culture is in the late exponential growth phase before inoculation. 2. Check for Contamination: Plate a sample of the inoculum on nutrient agar and a fungal selective medium. Incubate and check for foreign colonies. 3. Assess Spore Viability: If using a spore-based inoculum, perform a spore count and germination assay. |
| Suboptimal Fermentation Conditions | 1. pH Drift: Monitor the pH profile throughout the fermentation. Ensure your pH probes are calibrated and the acid/base feed is working correctly. Paecilomyces species generally prefer a pH range of 5.0-7.0. 2. Temperature Fluctuations: Verify that the temperature control system is maintaining the setpoint (typically 25-30°C for Paecilomyces). 3. Inadequate Aeration/Agitation: Ensure the dissolved oxygen (DO) probe is calibrated and the setpoint is being maintained. Check for proper mixing and absence of dead zones. |
| Media Composition Issues | 1. Inconsistent Raw Materials: Use raw materials from the same lot number if possible. Always check the certificate of analysis for new lots. 2. Improper Media Preparation: Review your media preparation protocol for accuracy in weighing, mixing, and sterilization. |
Question: My this compound yield is consistent, but the purity of the final product varies between batches. How can I improve this?
Answer:
Variability in product purity often points to inconsistencies in downstream processing or the production of other competing secondary metabolites.
-
Optimize Harvest Time: this compound is a secondary metabolite, meaning its production is typically highest during the stationary phase of growth.[1] Create a growth curve and a product formation curve for your specific strain and conditions to identify the optimal harvest time.
-
Standardize Downstream Processing: Ensure all parameters in your extraction and purification protocols (e.g., solvent volumes, incubation times, chromatography conditions) are strictly controlled.
-
Analyze for Competing Metabolites: Use techniques like HPLC-MS to identify other metabolites that may be co-extracting with your product. Adjusting fermentation conditions (e.g., nutrient sources) can sometimes shift metabolic pathways to favor this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical fermentation parameters to control for consistent this compound production?
A1: The most critical parameters are typically temperature, pH, dissolved oxygen, and agitation speed.[2] The optimal setpoints for these will be strain-specific, but for Paecilomyces lilacinus, a common producer of secondary metabolites, optimal temperatures are generally between 26-30°C and it can tolerate a wide pH range.[1][3] It is crucial to establish and maintain consistent setpoints for these parameters across all batches.
Q2: How does the quality of the raw materials in my fermentation medium affect this compound yield?
A2: The quality and consistency of raw materials are paramount. Variations in the composition of complex nitrogen sources (e.g., yeast extract, peptone) or the purity of carbon sources can significantly impact microbial growth and secondary metabolite production.[4] It is recommended to qualify vendors and test new lots of critical raw materials before use in production.
Q3: Can small changes in my seed culture preparation lead to large variations in the final batch?
A3: Yes. The health, age, and density of the inoculum are critical for a reproducible fermentation.[5] Inoculating with a culture that is in a different growth phase or has a lower viability will lead to a longer lag phase and can result in inconsistent final product titers. Standardizing your inoculum preparation protocol is essential.
Q4: What is the best way to monitor this compound production during fermentation?
A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC).[6] Taking aseptic samples from the fermenter at regular intervals and analyzing them by HPLC allows you to track product formation over time. This data is invaluable for determining the optimal harvest time and for early detection of batch deviations.
Q5: Is there a known biosynthetic pathway for this compound that I can reference?
A5: While the exact biosynthetic pathway for this compound is not yet fully elucidated in publicly available literature, it is known to be a secondary metabolite.[7] The production of such metabolites is generally controlled by complex regulatory networks that are influenced by environmental and nutritional factors. Understanding these influencing factors is key to controlling its production.
Caption: Factors influencing this compound biosynthesis.
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound from a fermentation broth. This should be further optimized based on your specific HPLC system and column.
-
Sample Preparation:
-
Aseptically withdraw 5 mL of fermentation broth.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specified wavelength (to be determined based on this compound's absorbance spectrum).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Run the standards and samples on the HPLC.
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples using the standard curve.
-
Protocol 2: Inoculum Preparation and Quality Control
This protocol outlines the steps for preparing a consistent liquid seed culture for inoculation.
-
Stock Culture Revival:
-
Aseptically retrieve a cryopreserved vial of the Paecilomyces production strain.
-
Inoculate a petri dish containing a suitable agar medium (e.g., Potato Dextrose Agar).
-
Incubate at 25-28°C until sufficient mycelial growth or sporulation is observed.
-
-
Seed Flask Preparation:
-
Prepare the seed culture medium in baffled flasks (e.g., 100 mL of medium in a 500 mL flask).
-
Sterilize the flasks by autoclaving.
-
Aseptically inoculate the seed flasks with a small agar plug from the actively growing plate.
-
-
Incubation:
-
Incubate the seed flasks on an orbital shaker (e.g., 180 rpm) at 25-28°C.
-
Allow the culture to grow to the late exponential phase (this time should be predetermined and standardized, e.g., 48-72 hours).
-
-
Quality Control Checks:
-
Microscopic Examination: Before inoculation, examine a small sample under a microscope to confirm the correct morphology and absence of visible contamination.
-
Purity Plating: Plate a small aliquot of the seed culture onto a nutrient-rich agar plate to confirm purity.
-
Biomass Measurement (Optional): Measure the dry cell weight to ensure consistent cell density in the inoculum.
-
Caption: Workflow for consistent this compound production.
References
- 1. Secondary Metabolites of Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. youtube.com [youtube.com]
- 6. editverse.com [editverse.com]
- 7. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Selectivity of Paecilaminol
Due to the highly specific and novel nature of Paecilaminol, comprehensive public data on its synthesis and selectivity enhancement is limited. The following guide is constructed based on established principles in medicinal chemistry and pharmacology that are broadly applicable to enhancing the selectivity of bioactive compounds. This information is intended to serve as a foundational resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when aiming to improve the selectivity of this compound?
A1: The initial steps should focus on understanding the target and off-target profiles of this compound. This involves:
-
Target Identification and Validation: Confirm the primary biological target of this compound and its role in the desired therapeutic effect.
-
Off-Target Profiling: Screen this compound against a panel of related and unrelated targets to identify potential off-target interactions that may lead to undesirable effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of this compound analogs to understand which parts of the molecule are crucial for its activity and which can be modified to enhance selectivity.
Q2: How can computational modeling aid in enhancing the selectivity of this compound?
A2: Computational modeling can significantly guide the rational design of more selective this compound analogs. Key approaches include:
-
Molecular Docking: Simulate the binding of this compound and its analogs to the primary target and known off-targets. This can help predict binding affinities and identify key interactions.
-
Pharmacophore Modeling: Develop a 3D model of the essential features required for binding to the primary target. This model can then be used to screen virtual libraries of compounds or guide the design of new analogs with a better fit.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the binding interactions, QM/MM methods can be employed to model the electronic effects within the binding site.
Q3: What are some common chemical modifications to improve the selectivity of a compound like this compound?
A3: Common strategies involve modifying the chemical structure to exploit differences between the target and off-target binding sites. These can include:
-
Introduction of Steric Hindrance: Adding bulky groups to the molecule can prevent it from binding to sterically constrained off-targets while still allowing it to bind to the more accommodating primary target.
-
Modification of Electronic Properties: Altering the electronic distribution of the molecule by adding electron-withdrawing or electron-donating groups can change its binding affinity and selectivity.
-
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a conformation that is more favorable for binding to the primary target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High off-target activity of this compound | - The pharmacophore of this compound is similar to that of endogenous ligands for off-targets.- The molecule is highly flexible and can adopt multiple conformations. | - Conduct a thorough off-target screening panel.- Utilize computational docking to identify potential off-targets.- Synthesize conformationally restricted analogs. |
| Low potency at the primary target | - Suboptimal binding interactions with the target protein.- Poor bioavailability or metabolic instability. | - Perform SAR studies to optimize target engagement.- Investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.- Co-crystallize this compound with its target to visualize binding interactions. |
| Difficulty in synthesizing selective analogs | - Complex core structure of this compound.- Lack of versatile synthetic routes. | - Develop a more modular synthetic route that allows for easy modification of different parts of the molecule.- Explore bio-catalysis or other novel synthetic methods. |
Key Experimental Protocols
Protocol 1: In Vitro Target and Off-Target Binding Assays
-
Objective: To determine the binding affinity (e.g., Ki, IC50) of this compound and its analogs for the primary target and a panel of off-targets.
-
Materials: Purified target and off-target proteins, radiolabeled or fluorescently labeled ligands, this compound and its analogs, assay buffers, and detection instrumentation (e.g., scintillation counter, fluorescence plate reader).
-
Procedure:
-
Prepare a series of dilutions of this compound and its analogs.
-
In a multi-well plate, combine the purified protein, the labeled ligand, and the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate the protein-bound ligand from the free ligand (e.g., by filtration or size-exclusion chromatography).
-
Quantify the amount of bound labeled ligand.
-
Calculate the binding affinity from the dose-response curves.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of this compound with its target in a cellular context.
-
Materials: Cells expressing the target protein, this compound, cell lysis buffer, antibodies for the target protein, and equipment for western blotting or mass spectrometry.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using western blotting or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.
-
Visualizations
Caption: A workflow for enhancing the selectivity of this compound.
Technical Support Center: Paecilaminol Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of Paecilaminol. Given the limited specific degradation data for this compound, this resource offers a comprehensive framework for initiating and troubleshooting stability and forced degradation studies based on its known chemical structure (2-amino-14,16-dimethyl-3-octadecanol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical structure?
A1: this compound is a natural product isolated from the fungus Paecilomyces sp. FKI-0550.[1] It is an amino alcohol with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol.[1][2] Its structure consists of a long hydrocarbon chain with an amino group at position 2 and a hydroxyl group at position 3.
Q2: Are there any known degradation pathways for this compound?
A2: Currently, there is no specific published data detailing the degradation pathways of this compound. However, based on its functional groups (an amino group and a secondary alcohol), potential degradation pathways can be predicted. These may include oxidation of the alcohol and amino groups, and potential cleavage of the carbon-carbon bond adjacent to these functional groups.
Q3: What are the primary factors that could affect the stability of this compound?
A3: The stability of a drug substance like this compound can be influenced by several factors, including temperature, light, pH, oxygen, and the presence of contaminants.[3][4] For this compound, the amino and alcohol functional groups are susceptible to oxidative and pH-dependent degradation.
Q4: How can I begin to study the degradation of this compound?
A4: A forced degradation (or stress testing) study is the recommended starting point. This involves subjecting a solution of this compound to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation.[3][4] The results will help in identifying potential degradation products and understanding the degradation pathways.
Q5: What analytical techniques are suitable for analyzing this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[5] A reverse-phase HPLC method would likely be suitable for separating the relatively non-polar this compound from more polar degradation products. The mass spectrometer will aid in the identification and structural elucidation of the byproducts.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. The molecule is highly stable. Analytical method is not sensitive enough to detect small changes. | Increase the duration of stress, the concentration of the stressing agent, or the temperature.[3] Verify the sensitivity and specificity of your analytical method. |
| Complete degradation of this compound is observed immediately. | Stress conditions are too harsh. | Reduce the concentration of the stressing agent, the temperature, or the exposure time. Perform a time-course experiment to find optimal stress conditions. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. This compound, being a primary amine, might interact with the silica support of the column. | Use a C18 column with a mobile phase containing a small amount of an amine modifier (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Consider using a different column chemistry, such as a polymer-based column. |
| Difficulty in identifying degradation products. | Low abundance of byproducts. Co-elution of multiple byproducts. Lack of reference standards. | Concentrate the stressed samples before analysis. Optimize the chromatographic method for better separation. Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain accurate mass and fragmentation data for structural elucidation. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other mobile phase modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV and/or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis. |
| Base Hydrolysis | Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase. |
| Oxidative Degradation | Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase. |
| Thermal Degradation | Place a solid sample of this compound and a solution of this compound in an oven at 60°C for 7 days. Analyze at appropriate time points. |
| Photolytic Degradation | Expose a solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration. A control sample should be kept in the dark under the same conditions. |
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Proposed HPLC Method
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm and/or a mass spectrometer in positive electrospray ionization (ESI+) mode.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradation Pathway | Potential Byproducts |
| Acidic | 0.1 M HCl | 60°C | 24 hours | Minimal degradation expected | N/A |
| Basic | 0.1 M NaOH | 60°C | 24 hours | Minimal degradation expected | N/A |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of alcohol and/or amine | Ketone, aldehyde, N-oxide derivatives |
| Thermal | Solid & Solution | 60°C | 7 days | Oxidation | Ketone, aldehyde derivatives |
| Photolytic | UV/Vis Light | Room Temp | As per ICH Q1B | Oxidation | Ketone, aldehyde derivatives |
Visualizations
Caption: Proposed oxidative degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H43NO | CID 10236627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Paecilaminol: A Novel Antinematodal Agent Poised to Disrupt Parasitic Worm Treatment
FOR IMMEDIATE RELEASE
Tokyo, Japan - A new frontier in the battle against parasitic nematode infections is emerging with Paecilaminol, a novel compound that demonstrates significant efficacy in inhibiting a key metabolic pathway in these pervasive parasites. This publication provides a comprehensive comparison of this compound with established antinematodal drugs, supported by available experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways. This guide is intended for researchers, scientists, and drug development professionals actively working to combat parasitic diseases.
A New Mode of Action: Targeting Nematode Respiration
This compound, isolated from the fungus Paecilomyces sp. FKI-0550, operates as a potent inhibitor of NADH-fumarate reductase, a critical enzyme in the anaerobic respiratory chain of many parasitic nematodes.[1] This unique mechanism of action presents a promising alternative to existing drug classes, particularly in the face of growing concerns about anthelmintic resistance. An in-vitro study has demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) of 5.1 µM against the NADH-fumarate reductase of Ascaris suum, a common and economically significant parasitic roundworm of swine that is closely related to the human roundworm Ascaris lumbricoides.[1]
Comparative Efficacy: this compound Versus Market Leaders
To contextualize the potential of this compound, its efficacy is compared against three widely used antinematodal drugs: Albendazole, Ivermectin, and Levamisole. Each of these drugs employs a distinct mechanism of action, targeting different physiological processes within the nematode.
| Drug | Target | Nematode Species | Efficacy Metric (in vitro) | Concentration |
| This compound | NADH-fumarate reductase | Ascaris suum | IC50 | 5.1 µM |
| Mebendazole (Benzimidazole) | β-tubulin | Ascaris suum | EC50 (Larval Migration Assay) | 2.3 - 4.3 nM |
| Levamisole | Nicotinic Acetylcholine Receptor | Ascaris suum | EC50 (Larval Migration Assay) | 358 - 1150 nM |
| Ivermectin | Glutamate-gated Chloride Channels | Haemonchus contortus | EC50 (Receptor Activation) | ~0.1 - 1.0 nM |
Note: The provided efficacy data is derived from different in vitro assays and, in the case of Ivermectin, a different nematode species and target receptor. Direct comparison of absolute values should be made with caution. However, the data serves to illustrate the relative potency of these compounds.
Unraveling the Mechanisms: A Look at the Signaling Pathways
The distinct mechanisms of action of these antinematodal agents are crucial for understanding their selective toxicity and for the development of new therapeutic strategies.
This compound's Target: The NADH-Fumarate Reductase Pathway
In the anaerobic environment of the host's gut, many parasitic nematodes rely on a specialized energy metabolism pathway where fumarate serves as the terminal electron acceptor. NADH-fumarate reductase is a key enzyme in this process. By inhibiting this enzyme, this compound disrupts the nematode's ability to generate ATP, leading to energy depletion and eventual death.
Albendazole: Disrupting the Cytoskeleton
Albendazole, a member of the benzimidazole class, targets β-tubulin, a crucial protein component of microtubules.[2][3] By binding to β-tubulin, albendazole inhibits its polymerization into microtubules, thereby disrupting essential cellular processes in the nematode such as cell division, motility, and nutrient uptake.[2][3]
Ivermectin: A Potent Neurotoxin
Ivermectin exerts its antinematodal effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[1][4] Ivermectin locks these channels in an open state, leading to an influx of chloride ions. This hyperpolarizes the nerve and muscle cells, causing paralysis and ultimately, the death of the parasite.[1][4]
Levamisole: Inducing Spastic Paralysis
Levamisole is a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] It selectively targets the nAChRs in the muscle cells of nematodes, causing the channels to remain open. This leads to a sustained muscle contraction and spastic paralysis, resulting in the expulsion of the worm from the host.[5][6]
Experimental Protocols: A Framework for In Vitro Assessment
The in vitro efficacy of antinematodal drugs against Ascaris suum can be determined using a larval migration assay.[7][8] This method provides a quantitative measure of a drug's ability to inhibit the motility of the parasite's larval stage.
Experimental Workflow: Larval Migration Inhibition Assay
Methodology in Detail:
-
Ascaris suum Egg Preparation and Larval Hatching: Eggs are harvested from the uteri of adult female A. suum worms and are embryonated in a sulfuric acid solution. The infective third-stage larvae (L3) are then hatched from the embryonated eggs.
-
Drug Preparation: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of concentrations.
-
Larval Exposure: A fixed number of L3 larvae are incubated in a multi-well plate containing the different drug concentrations for a specified period.
-
Migration Assessment: After incubation, the larvae are transferred to an agar plate. The ability of the larvae to migrate through the agar is observed and quantified after a set time.
-
Data Analysis: The number of migrated larvae in the drug-treated wells is compared to the number in the control wells (containing only the solvent). The half-maximal effective concentration (EC50), the concentration of a drug that inhibits 50% of larval migration, is then calculated.
Future Directions
The discovery of this compound and its unique mechanism of action opens up new avenues for the development of novel antinematodal therapies. Further research is warranted to fully elucidate its spectrum of activity against a wider range of nematode species, its in vivo efficacy and safety profile, and its potential for combination therapy with existing drugs. The detailed understanding of its interaction with the NADH-fumarate reductase system will be instrumental in designing next-generation anthelmintics to combat the global challenge of parasitic worm infections.
References
- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 2. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Caenorhabditis elegans Levamisole Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthelmintic properties of traditional African and Caribbean medicinal plants: identification of extracts with potent activity against Ascaris suum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Paecilaminol vs. Albendazole: A Comparative Guide for Nematode Treatment
A comprehensive review of the existing scientific literature reveals a significant disparity in the research and data available for paecilaminol compared to the well-established anthelmintic, albendazole. While albendazole has been extensively studied and is widely used in clinical and veterinary practice, this compound is a novel compound with limited published data. This guide provides a detailed comparison based on the currently available information.
Mechanism of Action
Albendazole: This broad-spectrum anthelmintic is a member of the benzimidazole class of drugs.[1] Its primary mechanism of action involves binding to the β-tubulin protein of nematode microtubules.[2][3][4] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including glucose uptake and intracellular transport.[2][3][4] The disruption of the microtubular network leads to impaired glucose absorption, depletion of glycogen stores, and ultimately, energy failure, paralysis, and death of the parasite.[2][3][5]
This compound: A novel amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550, this compound acts as an inhibitor of NADH-fumarate reductase.[6] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths, which is crucial for their energy production in the low-oxygen environment of the host's gut. By inhibiting this enzyme, this compound disrupts the parasite's energy metabolism, leading to its demise.
Performance Data: A Stark Contrast in Available Evidence
The quantitative data available for albendazole is vast, covering a wide range of nematode species in both human and animal subjects. In contrast, the only publicly available efficacy data for this compound is its in vitro inhibitory concentration against the NADH-fumarate reductase of a single nematode species.
Albendazole Efficacy
The following table summarizes the cure rates of a single 400 mg dose of albendazole against various intestinal nematodes, as reported in a multicenter study.[7]
| Nematode Species | Common Name | Cure Rate (%) |
| Ascaris lumbricoides | Roundworm | 95.3 |
| Ancylostoma duodenale / Necator americanus | Hookworm | 92.2 |
| Trichuris trichiura | Whipworm | 90.5 |
| Enterobius vermicularis | Pinworm | 100 |
It is important to note that the efficacy of albendazole can be variable, particularly against Trichuris trichiura, and resistance to the drug is an emerging concern.[8][9]
This compound Efficacy
To date, the only published quantitative measure of this compound's anthelmintic potential is its half-maximal inhibitory concentration (IC50) against the NADH-fumarate reductase enzyme isolated from Ascaris suum.
| Compound | Target | Species | IC50 |
| This compound | NADH-fumarate reductase | Ascaris suum | 5.1 µM[6] |
No data from in vivo studies, larval mortality assays, or egg hatching inhibition assays for this compound are currently available in the public domain.
Experimental Protocols
Albendazole: Fecal Egg Count Reduction Test (FECRT)
A standard method to assess the efficacy of anthelmintics like albendazole in vivo is the Fecal Egg Count Reduction Test (FECRT).
Objective: To determine the percentage reduction in nematode egg output in feces following treatment with albendazole.
Methodology:
-
Pre-treatment Sampling: Collect fecal samples from infected individuals or animals.
-
Egg Quantification: Use a standardized technique, such as the McMaster method, to count the number of nematode eggs per gram of feces (EPG).
-
Treatment: Administer a standard dose of albendazole (e.g., 400 mg for humans).
-
Post-treatment Sampling: Collect fecal samples again after a specified period (e.g., 10-14 days).
-
Post-treatment Egg Quantification: Recount the EPG in the post-treatment samples.
-
Calculation of Efficacy: The percentage reduction is calculated using the formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
This compound: NADH-Fumarate Reductase Inhibition Assay
The following protocol is based on the methodology for assessing inhibitors of mitochondrial enzymes.
Objective: To determine the in vitro inhibitory activity of this compound on Ascaris suum NADH-fumarate reductase.
Methodology:
-
Enzyme Preparation: Isolate mitochondria from adult Ascaris suum and prepare submitochondrial particles, which are enriched in the NADH-fumarate reductase enzyme complex.
-
Assay Mixture: Prepare a reaction mixture containing a buffer, NADH as the electron donor, and fumarate as the electron acceptor.
-
Inhibitor Addition: Add varying concentrations of this compound to the assay mixture.
-
Reaction Initiation: Start the enzymatic reaction by adding the submitochondrial particles.
-
Spectrophotometric Monitoring: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action of Albendazole.
Figure 2: Mechanism of action of this compound.
Figure 3: Hypothetical workflow for in vivo testing of this compound.
Conclusion
The comparison between this compound and albendazole for nematode treatment is currently limited by the scarcity of data on this compound. Albendazole is a well-characterized drug with a known mechanism of action and a large body of evidence supporting its efficacy against a broad spectrum of nematodes. This compound, while showing promise as an inhibitor of a key parasitic enzyme, remains in the early stages of discovery.
For researchers and drug development professionals, this compound represents a potential new class of anthelmintics with a novel mechanism of action that could be valuable in the face of growing resistance to existing drugs like albendazole. However, extensive further research, including in vivo efficacy studies, toxicity testing, and trials against a wider range of nematode species, is required to determine its true potential as a therapeutic agent. Until such data becomes available, albendazole will remain a cornerstone of nematode treatment.
References
- 1. Proanthocyanidins inhibit Ascaris suum glutathione-S-transferase activity and increase susceptibility of larvae to levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid colorimetric assay for the quantitation of the viability of free-living larvae of nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a New NADH-Fumarate Reductase Inhibitor, Produced by Paecilomyces sp. FKI-0550 [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of NADH-Fumarate Reductase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting NADH-fumarate reductase, an enzyme crucial for the anaerobic energy metabolism of many parasites and cancer cells. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
The NADH-fumarate reductase system, absent in host mammalian cells under normal physiological conditions, represents a promising target for selective drug development. This system allows organisms and cells in hypoxic environments to use fumarate as a terminal electron acceptor for anaerobic respiration. Inhibition of this pathway can lead to a significant disruption of energy metabolism, ultimately resulting in cell death. This guide focuses on a comparative analysis of several classes of inhibitors that have shown efficacy against this enzyme system.
Performance Comparison of NADH-Fumarate Reductase Inhibitors
The following tables summarize the in vitro efficacy of various compounds against NADH-fumarate reductase and related enzymes from different organisms. The 50% inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.
Table 1: IC50 Values of Quinazoline Derivatives against Echinococcus multilocularis NADH-Fumarate Reductase [1]
| Compound | IC50 (nM) |
| Quinazoline | 2.3 |
| 6-NH2 derivative | 2.1 |
| 6-NHCO(CH═CH2) derivative | 16 |
| 7-NH2 derivative | 62 |
| 8-OH derivative | 71 |
| 8-OCH3 derivative | 48 |
| 8-OCH2CH3 derivative | 4,100 |
| 8-OCH(CH3)2 derivative | 910 |
Table 2: Comparative IC50 Values of Pyrvinium Pamoate [2][3]
| Target Enzyme and Organism | IC50 (µM) |
| NADH-Fumarate Reductase (Ascaris suum) | 0.5 |
| NADH-Rhodoquinone Reductase (Ascaris suum) | 0.3 |
| NADH-Ubiquinone Reductase (Ascaris suum) | 33 |
| Quinol-Fumarate Reductase (Ascaris suum) | 9.5 |
| NADH-Ubiquinone Reductase (Bovine Heart) | 0.7 |
| Quinol-Fumarate Reductase (Bovine Heart) | 14 |
Table 3: Comparative IC50 Values of Nafuredin [4]
| Target Enzyme and Organism | IC50 (nM) |
| NADH-Fumarate Reductase (Ascaris suum) | 12 |
| NADH-Rhodoquinone Oxidoreductase (Ascaris suum) | 24 |
| Rhodoquinol-Fumarate Reductase (Ascaris suum) | 80,000 |
| Complex I (Rat Liver) | >12,000 |
Table 4: Comparative IC50 Values of Flutolanil and Atpenin A5 [5]
| Inhibitor | Target Enzyme and Organism | IC50 (µM) |
| Flutolanil | Quinol-Fumarate Reductase (Ascaris suum) | 0.058 |
| Succinate-Ubiquinone Reductase (Porcine) | 45.9 | |
| Atpenin A5 | Quinol-Fumarate Reductase (Ascaris suum) | 0.012 |
| Succinate-Ubiquinone Reductase (Bovine) | 0.0036 |
Table 5: IC50 Values of Licochalcone A against Leishmania Enzymes [6]
| Target Enzyme | IC50 (µM) |
| NADH-Fumarate Reductase | 1.2 |
| Succinate Dehydrogenase | 19 |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: NADH-Fumarate Reductase Activity Assay
This protocol is adapted from methodologies used in the study of inhibitors against parasitic and mammalian NADH-fumarate reductase[1][7].
Objective: To determine the enzymatic activity of NADH-fumarate reductase by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria or purified enzyme fraction
-
Reaction Buffer: 30 mM potassium phosphate (pH 7.4), 1 mM MgCl2
-
NADH solution (100 µM in reaction buffer)
-
Fumarate solution (5 mM in reaction buffer)
-
Anaerobic chamber or a system to create anaerobiosis (e.g., glucose oxidase/catalase system)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer.
-
To create anaerobic conditions, supplement the reaction medium with 100 µg/ml glucose oxidase, 2 µg/ml catalase, and 10 mM β-d-glucose, and allow it to stand for 3 minutes to achieve anaerobiosis[1].
-
Add the mitochondrial preparation or purified enzyme to the cuvette. The final protein concentration should be optimized for a linear reaction rate (e.g., 80 µg/ml)[1].
-
Add the inhibitor at various concentrations to the experimental cuvettes. A control cuvette should contain the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding NADH to a final concentration of 100 µM.
-
Start the measurement by adding fumarate to a final concentration of 5 mM[1].
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹[1].
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay
This protocol is a general method to assess the cytotoxic effects of the inhibitors on parasite or cancer cell lines.
Objective: To determine the effect of NADH-fumarate reductase inhibitors on the viability of cells.
Materials:
-
Target cells (e.g., parasitic protozoa, cancer cell lines)
-
Appropriate cell culture medium
-
96-well microplates
-
Inhibitor stock solutions
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under appropriate culture conditions (e.g., hypoxic for cancer cells).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizing the Pathway and Workflow
To better understand the context of NADH-fumarate reductase inhibition, the following diagrams, generated using Graphviz, illustrate the targeted biochemical pathway and a typical experimental workflow.
Caption: Anaerobic respiration via the NADH-fumarate reductase system.
Caption: Experimental workflow for evaluating NADH-fumarate reductase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. jeffreydachmd.com [jeffreydachmd.com]
- 3. An anticancer agent, pyrvinium pamoate inhibits the NADH-fumarate reductase system--a unique mitochondrial energy metabolism in tumour microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An anthelmintic compound, nafuredin, shows selective inhibition of complex I in helminth mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Molecular Design of Flutolanil Derivatives Targeted for Fumarate Respiration of Parasite Mitochondria [mdpi.com]
- 6. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Paecilaminol's Target: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the target of Paecilaminol, a known inhibitor of NADH-fumarate reductase. The content is designed to offer objective performance comparisons with alternative inhibitors and provide detailed experimental data and protocols to support target validation studies.
Executive Summary
This compound, a natural product isolated from Paecilomyces sp., has been identified as an inhibitor of NADH-fumarate reductase, an enzyme crucial for anaerobic respiration in various parasites[1]. This pathway is a promising drug target as it is essential for parasite survival in low-oxygen environments and is absent in their mammalian hosts[2][3]. Genetic validation of this target is a critical step in the drug development pipeline, providing a high degree of confidence in its therapeutic potential. This guide explores the use of RNA interference (RNAi) and CRISPR interference (CRISPRi) as primary genetic methods for validating NADH-fumarate reductase as the target of this compound and compares its efficacy with other known inhibitors.
Performance Comparison of NADH-Fumarate Reductase Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives that target NADH-fumarate reductase. This data is essential for comparative analysis and for designing validation studies.
| Compound | Source Organism | Target Organism | IC50 (µM) | Reference |
| This compound | Paecilomyces sp. FKI-0550 | Ascaris suum | 5.1 | [1] |
| Nafuredin | Aspergillus niger | Helminth Mitochondria | nM order | [4][5] |
| Ukulactone A | Penicillium sp. FKI-3389 | Ascaris suum | 0.84 - 1.35 | [5] |
| Licochalcone A | (Synthetic) | Leishmania major | 1.2 | [6] |
| Pyrvinium Pamoate | (Anthelmintic Drug) | Human Cancer Cells | (Not specified for enzyme) | [7] |
Genetic Validation Approaches: A Head-to-Head Comparison
Genetic methods provide the most direct evidence for a drug's mechanism of action by specifically perturbing the expression of the putative target gene. Here, we compare two powerful techniques: RNA interference (RNAi) and CRISPR interference (CRISPRi).
| Feature | RNA Interference (RNAi) | CRISPR Interference (CRISPRi) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Transcriptional repression by blocking RNA polymerase. |
| Effect | Transient knockdown of gene expression. | Tunable and reversible gene repression. |
| Specificity | Can have off-target effects. | Generally more specific, but off-targets can occur. |
| Delivery | siRNA oligos or shRNA vectors. | dCas9 and guide RNA co-expression. |
| Application | Widely used for target validation in various organisms. | Increasingly popular for high-throughput screening and precise gene regulation. |
Experimental Protocols
RNA Interference (RNAi) Mediated Knockdown of NADH-Fumarate Reductase in Trypanosoma brucei
This protocol is adapted from a study that successfully used RNAi to validate the function of NADH-fumarate reductase in Trypanosoma brucei[8].
Objective: To specifically knockdown the expression of the NADH-fumarate reductase gene and observe the resulting phenotype, thereby validating it as a drug target.
Materials:
-
Trypanosoma brucei procyclic form cell culture
-
pZJM vector for tetracycline-inducible RNAi
-
Electroporator
-
Tetracycline
-
Reagents for Western blotting and enzyme activity assays
-
Metabolite extraction reagents and LC-MS for metabolomics
Methodology:
-
Construct Design: A specific fragment of the NADH-fumarate reductase gene is cloned into the pZJM vector in opposing orientations to generate a double-stranded RNA (dsRNA) upon transcription.
-
Transfection: The resulting plasmid is linearized and transfected into T. brucei procyclic cells by electroporation.
-
Selection: Transfected cells are selected using the appropriate antibiotic resistance marker present on the pZJM vector.
-
Induction of RNAi: Gene knockdown is induced by adding tetracycline to the culture medium. A non-induced culture serves as a negative control.
-
Validation of Knockdown:
-
Western Blot: Protein levels of NADH-fumarate reductase are assessed at different time points post-induction to confirm knockdown.
-
Enzyme Activity Assay: The enzymatic activity of NADH-fumarate reductase is measured in cell lysates from induced and non-induced cells.
-
-
Phenotypic Analysis:
-
Growth Curve: Cell growth is monitored over several days to assess the effect of the knockdown on cell viability and proliferation.
-
Metabolomic Analysis: The levels of key metabolites, such as succinate and glucose, are quantified to determine the impact of the knockdown on the parasite's metabolism. A significant decrease in succinate production and altered glucose consumption would be expected[8].
-
CRISPR Interference (CRISPRi) for Target Validation of Metabolic Enzymes
This protocol provides a general framework for using CRISPRi to validate a metabolic enzyme like NADH-fumarate reductase, based on established methodologies for CRISPR-based screens[9][10][11][12].
Objective: To achieve tunable and specific repression of the NADH-fumarate reductase gene to mimic the effect of a small molecule inhibitor and validate its role in a specific phenotype.
Materials:
-
Target cell line (e.g., a parasite line engineered to express dCas9-KRAB)
-
Lentiviral vectors for expressing single guide RNAs (sgRNAs)
-
sgRNAs designed to target the promoter region of the NADH-fumarate reductase gene
-
Lentivirus packaging plasmids
-
Reagents for lentivirus production and transduction
-
Flow cytometer or high-content imaging system for phenotypic analysis
Methodology:
-
sgRNA Design and Cloning: Multiple sgRNAs targeting the promoter region of the NADH-fumarate reductase gene are designed and cloned into a lentiviral expression vector.
-
Lentivirus Production: Lentiviral particles are produced in a packaging cell line (e.g., HEK293T) by co-transfecting the sgRNA expression vector with packaging plasmids.
-
Transduction: The target cells expressing dCas9-KRAB are transduced with the lentiviral particles carrying the sgRNAs.
-
Validation of Repression:
-
RT-qPCR: The mRNA levels of the NADH-fumarate reductase gene are quantified to confirm transcriptional repression.
-
Western Blot: Protein levels are assessed to confirm the reduction of the target enzyme.
-
-
Phenotypic Analysis:
-
Cell Viability/Proliferation Assays: The effect of gene repression on cell growth is measured.
-
Metabolomic Profiling: Changes in the metabolic profile of the cells are analyzed to confirm the functional consequence of target repression.
-
Sensitization Assay: The transduced cells are treated with sub-lethal doses of this compound or other inhibitors to see if repression of the target gene sensitizes the cells to the compound, providing strong evidence of on-target activity.
-
Visualizing the Pathway and Experimental Logic
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Anaerobic Respiration Pathway and Inhibitor Action.
Caption: Genetic Validation Workflow Comparison.
Conclusion
The genetic validation of a drug's target is a cornerstone of modern drug discovery. For this compound, the putative inhibitor of NADH-fumarate reductase, both RNAi and CRISPRi present powerful tools to unequivocally confirm its mechanism of action. By comparing the phenotypic outcomes of genetic knockdown or repression with the effects of this compound treatment, researchers can build a robust case for its on-target activity. This guide provides the foundational information and experimental frameworks necessary to design and execute such validation studies, ultimately accelerating the development of novel therapeutics against parasitic diseases.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NADH-fumarate reductase system, a novel mitochondrial energy metabolism, is a new target for anticancer therapy in tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mitochondrial NADH-dependent fumarate reductase involved in the production of succinate excreted by procyclic Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining CRISPRi and metabolomics for functional annotation of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPRi meets metabolomics: a platform for rapid functional annotation of compound libraries – Department of Biology | ETH Zurich [biol.ethz.ch]
Paecilaminol: A Novel Anthelmintic Candidate for Combating Drug-Resistant Nematodes
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of anthelmintic resistance in parasitic nematodes necessitates the discovery and development of novel drugs with unique mechanisms of action. Paecilaminol, a fungal-derived amino alcohol, presents a promising alternative by targeting a distinct metabolic pathway in nematodes. This guide provides a comparative analysis of this compound against conventional anthelmintics, focusing on its potential to overcome existing drug resistance. Due to the novelty of this compound, direct cross-resistance studies are not yet available in published literature. Therefore, this comparison is based on the distinct mechanisms of action of this compound and other major anthelmintic classes, supported by existing experimental data on their respective modes of action and resistance pathways.
Mechanism of Action: A Divergent Approach
The efficacy of an anthelmintic is intrinsically linked to its molecular target within the nematode. Resistance often arises from genetic mutations that alter these targets, rendering the drug ineffective. This compound's unique mechanism of action suggests it may circumvent the resistance mechanisms developed against current mainstream anthelmintics.
This compound: This compound acts as an inhibitor of NADH-fumarate reductase, a key enzyme in the anaerobic respiration pathway of many parasitic helminths.[1] This pathway is crucial for energy production in the anaerobic environment of the host's gut. By inhibiting this enzyme, this compound disrupts the nematode's energy metabolism, leading to paralysis and death. A study on the enzyme from Ascaris suum demonstrated that this compound has an IC50 value of 5.1 microM against NADH-fumarate reductase.[1]
Alternative Anthelmintics:
-
Benzimidazoles (e.g., Albendazole, Fenbendazole): This class of drugs binds to β-tubulin, a protein essential for the formation of microtubules. This disruption of microtubule polymerization interferes with vital cellular processes such as cell division and nutrient absorption, ultimately leading to the parasite's demise. Resistance to benzimidazoles is primarily associated with specific mutations in the β-tubulin gene.
-
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): These compounds act on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the nematode.[2] Resistance can be multifactorial, involving changes in the target receptor subunits or alterations in drug efflux mechanisms, such as those involving P-glycoproteins.[3]
-
Cholinergic Agonists (e.g., Levamisole, Pyrantel): This group of anthelmintics targets nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells, causing spastic paralysis. Resistance is often linked to mutations in the genes encoding these receptor subunits.[4]
Cross-Resistance Potential: A Theoretical Advantage for this compound
Cross-resistance occurs when a nematode strain resistant to one drug also exhibits resistance to another, often due to a shared mechanism of action or resistance pathway. Given that this compound targets a distinct biochemical pathway (anaerobic respiration) compared to the neurological or cytoskeletal targets of other major anthelmintic classes, the likelihood of cross-resistance is theoretically low. A nematode with a mutated β-tubulin gene (conferring benzimidazole resistance) or altered glutamate-gated chloride channels (conferring ivermectin resistance) would, in principle, remain susceptible to the action of this compound on its mitochondrial function.
Comparative Data Summary
While direct comparative studies of this compound against resistant strains are pending, the following table summarizes the known mechanisms of action and resistance for a clear theoretical comparison.
| Anthelmintic Class | Drug Examples | Primary Molecular Target | Mechanism of Action | Known Resistance Mechanisms |
| NADH-Fumarate Reductase Inhibitor | This compound | NADH-Fumarate Reductase | Inhibition of anaerobic respiration and energy production. | Not yet documented. Theoretically would involve mutations in the NADH-fumarate reductase gene or related pathways. |
| Benzimidazoles | Albendazole, Fenbendazole | β-tubulin | Inhibition of microtubule polymerization. | Point mutations in the β-tubulin gene. |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Glutamate-gated chloride channels (GluCls) | Opening of chloride channels, leading to flaccid paralysis.[2] | Alterations in GluCl subunits, changes in P-glycoprotein expression.[3] |
| Cholinergic Agonists | Levamisole, Pyrantel | Nicotinic Acetylcholine Receptors (nAChRs) | Depolarization of muscle cells, leading to spastic paralysis. | Mutations in nAChR subunit genes.[4] |
Experimental Protocols
To empirically validate the theoretical advantages of this compound, rigorous cross-resistance studies are essential. Below is a detailed methodology for a key experiment to assess the efficacy of this compound against drug-resistant nematode strains.
In Vitro Larval Development Assay (LDA)
This assay is a standard method for determining the sensitivity of nematode larvae to anthelmintics.
Objective: To determine the concentration of this compound required to inhibit the development of larvae from drug-susceptible and drug-resistant nematode strains.
Materials:
-
This compound
-
Control anthelmintics (e.g., Ivermectin, Levamisole, Thiabendazole)
-
Drug-susceptible nematode strain (e.g., Haemonchus contortus ISE)
-
Drug-resistant nematode strains (e.g., Ivermectin-resistant, Levamisole-resistant, Benzimidazole-resistant H. contortus)
-
96-well microtiter plates
-
Nematode growth medium
-
Sheathed L3 larvae of the respective nematode strains
-
Microscope
Procedure:
-
Preparation of Anthelmintic Solutions: Prepare stock solutions of this compound and control anthelmintics in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final concentrations in the assay.
-
Larval Preparation: Recover sheathed L3 larvae from fecal cultures and wash them to remove debris.
-
Assay Setup:
-
Dispense the nematode growth medium into the wells of a 96-well plate.
-
Add the diluted anthelmintic solutions to the respective wells. Include solvent-only wells as a negative control.
-
Add a standardized number of L3 larvae (approximately 50-100) to each well.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for a period that allows for larval development to the L4 stage in the control wells (typically 6-7 days).
-
Data Collection: After incubation, add a vital stain (e.g., Lugol's iodine) to stop development and aid visualization. Examine each well under a microscope and count the number of developed (L4) and inhibited (L3) larvae.
-
Data Analysis: For each drug and nematode strain, calculate the percentage of larval inhibition at each concentration relative to the negative control. Determine the IC50 (the concentration of drug that inhibits the development of 50% of the larvae) for each combination using appropriate statistical software. A lack of significant shift in the IC50 of this compound between susceptible and resistant strains would indicate an absence of cross-resistance.
Visualizing Experimental and Molecular Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a proposed experimental workflow and the targeted signaling pathway.
Conclusion
The unique mechanism of action of this compound, targeting the NADH-fumarate reductase enzyme essential for anaerobic energy metabolism in nematodes, positions it as a promising candidate for combating anthelmintic resistance. Its mode of action is distinct from all major classes of currently used anthelmintics, suggesting a low probability of cross-resistance. While direct experimental evidence in resistant strains is eagerly awaited, the theoretical basis for its efficacy against nematodes resistant to benzimidazoles, macrocyclic lactones, and cholinergic agonists is strong. Further research, following the experimental protocols outlined, is crucial to validate the potential of this compound as a next-generation anthelmintic.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecific comparison of sensitivity to paralytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Paecilaminol and Ivermectin in Anthelmintic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paecilaminol and Ivermectin, two compounds with demonstrated or potential anthelmintic properties. While Ivermectin is a well-established and widely used drug, this compound is a more recently discovered natural product with a distinct mechanism of action. This comparison aims to summarize the available scientific data to inform further research and drug development efforts.
Disclaimer: Data on this compound is currently limited in the public domain. This comparison reflects the available scientific literature, and many data points for this compound are not yet available.
I. Executive Summary
Ivermectin is a broad-spectrum antiparasitic agent with a primary mechanism of action involving the disruption of glutamate-gated chloride ion channels in invertebrates.[1][2] It has a long history of clinical use and a well-documented safety profile.[1] In contrast, this compound, a fungal metabolite, has been identified as a specific inhibitor of NADH-fumarate reductase, an enzyme crucial for anaerobic respiration in some helminths.[3] This fundamental difference in their molecular targets suggests they may have complementary activities or be effective against different parasite species or life stages. Further research into this compound's efficacy and spectrum of activity is warranted to explore its potential as a novel anthelmintic agent.
II. Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Ivermectin.
Table 1: General Properties and Efficacy
| Property | This compound | Ivermectin |
| Chemical Class | Amino alcohol | Macrocyclic lactone (Avermectin derivative) |
| Source | Paecilomyces sp. FKI-0550 (fungus) | Streptomyces avermitilis (bacterium) |
| Primary Indication | Not established | Antiparasitic (Onchocerciasis, Strongyloidiasis, etc.)[1] |
| Anthelmintic Spectrum | Ascaris suum (in vitro)[3] | Broad-spectrum against nematodes and arthropods[4] |
| Efficacy (IC50/EC50) | IC50: 5.1 µM (against Ascaris suum NADH-fumarate reductase)[3] | Varies by parasite and assay. |
| In Vivo Efficacy | Not available | Well-established in numerous animal models and human clinical trials. |
Table 2: Mechanism of Action
| Feature | This compound | Ivermectin |
| Primary Molecular Target | NADH-fumarate reductase[3] | Glutamate-gated chloride ion channels[1][2] |
| Effect on Target | Inhibition[3] | Allosteric modulation (channel opening)[1][2] |
| Physiological Effect | Inhibition of anaerobic respiration | Hyperpolarization of nerve and muscle cells, leading to paralysis[2] |
| Selectivity | Potentially selective for parasites utilizing anaerobic respiration. The target enzyme is absent in mammalian cells.[5][6] | High selectivity for invertebrate ion channels over mammalian counterparts.[1] |
III. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments related to this compound and Ivermectin.
NADH-Fumarate Reductase Inhibition Assay (for this compound)
This protocol is a generalized procedure based on common methods for assaying this enzyme activity.
Objective: To determine the inhibitory effect of a compound on the activity of NADH-fumarate reductase.
Materials:
-
Purified or mitochondrial fraction containing NADH-fumarate reductase from the target organism (e.g., Ascaris suum).
-
Reaction buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4, with 1 mM MgCl2).
-
NADH solution.
-
Fumarate solution.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Anaerobic chamber or system to create an anaerobic environment (e.g., glucose oxidase/catalase system).
Procedure:
-
Prepare the reaction mixture in a cuvette, containing the reaction buffer and the enzyme preparation.
-
Add the test compound (this compound) at various concentrations. A control with solvent only should be included.
-
Incubate the mixture for a predetermined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding NADH and fumarate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anthelmintic Activity Assay (Generalized for Ivermectin)
This protocol describes a common method for assessing the effect of a compound on the motility of a model nematode, such as Caenorhabditis elegans.
Objective: To determine the effect of a compound on the viability and motility of a model nematode.
Materials:
-
Synchronized population of C. elegans (e.g., L4 stage).
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.
-
Test compound (Ivermectin) dissolved in a suitable solvent (e.g., DMSO).
-
M9 buffer.
-
Microtiter plates (e.g., 96-well).
-
Microscope for observing worm motility.
Procedure:
-
Wash the synchronized worms from the NGM plates using M9 buffer and collect them.
-
Dispense a known number of worms into each well of a microtiter plate.
-
Add the test compound (Ivermectin) at various concentrations to the wells. A solvent control is essential.
-
Incubate the plates at a controlled temperature (e.g., 20°C).
-
At specified time points (e.g., 24, 48, 72 hours), observe the motility of the worms under a microscope. Motility can be scored based on a predefined scale (e.g., 0 = no movement, 1 = movement only upon prodding, 2 = active movement).
-
The percentage of paralyzed or dead worms is calculated for each concentration.
-
The EC50 value (effective concentration to paralyze 50% of the worms) can be determined by plotting the percentage of affected worms against the compound concentration.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Workflow for determining the IC50 of this compound against NADH-fumarate reductase.
Caption: Ivermectin's mechanism of action via glutamate-gated chloride channels.
Caption: this compound's mechanism of action via inhibition of NADH-fumarate reductase.
V. Conclusion
Ivermectin is a cornerstone of antiparasitic therapy with a well-defined mechanism of action and extensive clinical data. This compound represents a potential novel anthelmintic with a distinct molecular target, the NADH-fumarate reductase. This enzyme's essential role in the anaerobic metabolism of certain parasites and its absence in the host make it an attractive target for drug development. However, the current body of research on this compound is nascent. To establish a comprehensive head-to-head comparison, further studies are imperative to determine this compound's anthelmintic spectrum, in vivo efficacy, safety profile, and potential effects on host and parasite signaling pathways. Such research will be critical in evaluating its true potential as a therapeutic agent.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiparasitic activity of ivermectin: Four decades of research into a "wonder drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic activity of an NADH-fumarate reductase and other mitochondrial activities of Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumarate reductase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Paecilaminol and Other Bioactive Amino Alcohol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Paecilaminol, a novel NADH-fumarate reductase inhibitor, with other prominent amino alcohol compounds. The information presented herein is intended to support research and development efforts in the fields of enzymology, parasitology, and drug discovery.
Introduction to this compound
This compound is a long-chain amino alcohol isolated from the fungus Paecilomyces sp. FKI-0550.[1] Its primary identified biological activity is the inhibition of NADH-fumarate reductase, an enzyme crucial for the anaerobic respiration of many parasitic helminths.[1] This makes this compound a compound of interest for the development of novel anthelmintic agents. This guide compares this compound with other structurally related amino alcohols to provide a broader context for its potential applications and further research.
Structural Comparison
The chemical structures of this compound and selected comparator amino alcohol compounds, including FTY720 (Fingolimod), 1-deoxysphinganine, and Safingol (L-threo-sphinganine), are presented below. These comparators were chosen based on their structural similarity to this compound as long-chain amino alcohols or sphingoid base analogs.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | [Image of this compound structure] | 2-amino-14,16-dimethyl-3-octadecanol[1][2] | C₂₀H₄₃NO[2] | 313.57[2] | Long C18 alkyl chain with methyl branches, a primary amino group at C-2, and a secondary hydroxyl group at C-3. |
| FTY720 (Fingolimod) | [Image of FTY720 structure] | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[3] | C₁₉H₃₃NO₂[3] | 307.47 | Phenyl ring with an octyl side chain, a propanediol backbone with a primary amino group. It is a structural analog of sphingosine.[4] |
| 1-Deoxysphinganine | [Image of 1-deoxysphinganine structure] | (2S,3R)-2-aminooctadecan-3-ol[5] | C₁₈H₃₉NO[5] | 285.51 | A C18 straight-chain amino alcohol, lacking the C1 hydroxyl group characteristic of canonical sphingoid bases.[5] |
| Safingol (L-threo-sphinganine) | [Image of Safingol structure] | (2S,3S)-2-aminooctadecane-1,3-diol[6] | C₁₈H₃₉NO₂[6][7] | 301.51 | A saturated derivative of sphingosine with a C18 alkyl chain and amino and hydroxyl groups at C-2 and C-1, C-3 respectively.[6][8] |
Functional Comparison
This section details the known biological activities of this compound and the comparator compounds. While direct comparative data for NADH-fumarate reductase inhibition by all compounds is not available in the current literature, a comparison of their other reported biological activities provides insights into their potential mechanisms of action and therapeutic applications.
| Compound | Primary Biological Target | IC₅₀ Value | Other Reported Biological Activities |
| This compound | Ascaris suum NADH-fumarate reductase | 5.1 µM[1] | Antinematodal agent.[1] |
| FTY720 (Fingolimod) | Sphingosine-1-phosphate (S1P) receptors | Agonist activity | Immunosuppressive agent, ceramide synthase inhibitor, TRPM7 channel inhibitor, anti-proliferative effects against various cancer cell lines (IC₅₀ values typically in the low µM range).[4][9] |
| 1-Deoxysphinganine | Not fully elucidated | - | Implicated in cellular responses to serine and glycine starvation, possesses antineoplastic properties.[5] |
| Safingol (L-threo-sphinganine) | Protein Kinase C (PKC) | IC₅₀ ≈ 31-40 µM for PKC inhibition | Induces autophagy in solid tumor cells, enhances the efficacy of chemotherapeutic agents. Cytotoxic IC₅₀ values against various cancer cell lines are in the low µM range. |
Note: A direct comparison of the inhibitory potency against NADH-fumarate reductase for FTY720, 1-deoxysphinganine, and Safingol could not be completed as IC₅₀ values for this specific target were not available in the reviewed literature.
Experimental Protocols
In Vitro NADH-Fumarate Reductase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against NADH-fumarate reductase, based on commonly used methodologies. This protocol is intended as a template and may require optimization depending on the specific enzyme source and experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against NADH-fumarate reductase.
Materials:
-
Purified or mitochondrial fraction containing NADH-fumarate reductase
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Fumarate
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution (e.g., mitochondrial fraction from Ascaris suum or other target organisms) in the reaction buffer to a desired concentration.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing the reaction buffer, a fixed concentration of NADH (e.g., 100 µM), and varying concentrations of the test compound. Include a control group with the solvent alone.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of fumarate (e.g., 5 mM) to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.
-
Normalize the velocities to the control group (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Workflow for NADH-Fumarate Reductase Inhibition Assay:
Caption: Workflow of the in vitro NADH-fumarate reductase inhibition assay.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of NADH-fumarate reductase in the anaerobic respiration of certain parasites and the inhibitory action of this compound.
Caption: this compound inhibits NADH-fumarate reductase in parasites.
Conclusion
This compound demonstrates potent and specific inhibition of NADH-fumarate reductase, a key enzyme in the anaerobic metabolism of parasitic helminths. While structurally similar to other bioactive long-chain amino alcohols like FTY720, 1-deoxysphinganine, and Safingol, its primary reported biological activity is distinct. The other compounds exhibit a range of effects on mammalian cell signaling pathways, including modulation of S1P receptors and protein kinase C, with implications for immunosuppression and cancer therapy.
The lack of direct comparative data for NADH-fumarate reductase inhibition by the other amino alcohols highlights a knowledge gap and an area for future research. Such studies would be invaluable in understanding the structure-activity relationships of long-chain amino alcohols as enzyme inhibitors and could guide the development of more potent and selective anthelmintic drugs. The provided experimental protocol serves as a foundation for conducting such comparative studies. Further investigation into the broader biological effects of this compound is also warranted to fully elucidate its pharmacological profile.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H43NO | CID 10236627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTY720, Fingolimod, Gilenia | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Fingolimod - Wikipedia [en.wikipedia.org]
- 5. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 6. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safingol - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Paecilaminol's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paecilaminol, a novel NADH-fumarate reductase inhibitor, with existing anti-nematodal agents. Due to the limited publicly available in vivo data for this compound, this document outlines a proposed framework for its in vivo validation and compares its known in vitro mechanism with established alternatives.
Introduction to this compound
This compound is a recently discovered amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550.[1] It has been identified as a novel inhibitor of NADH-fumarate reductase, an enzyme crucial for the anaerobic energy metabolism of many parasitic helminths.[1][2][3] The in vitro inhibitory concentration (IC50) of this compound against the NADH-fumarate reductase of Ascaris suum is 5.1 µM.[1] This specific targeting of a parasite-essential metabolic pathway, which is absent in mammalian hosts, makes this compound a promising candidate for a new class of anthelmintic drugs.[2][4]
Comparative Analysis of Anti-nematodal Drugs
To understand the potential of this compound, it is essential to compare its proposed mechanism of action with that of currently approved drugs for treating infections like ascariasis.
| Drug Class | Drug Example(s) | Mechanism of Action | Primary Target | In Vivo Efficacy (Cure Rate for Ascariasis) |
| NADH-Fumarate Reductase Inhibitor | This compound (Investigational) | Inhibits NADH-fumarate reductase, disrupting anaerobic mitochondrial respiration and ATP production in the parasite.[1][3] | NADH-Fumarate Reductase | Data not available |
| Benzimidazoles | Albendazole, Mebendazole | Binds to β-tubulin, inhibiting microtubule polymerization. This disrupts cellular structure, motility, and nutrient uptake.[5][6] | Parasite β-tubulin | ~95% (single dose Albendazole)[7][8] |
| Imidazothiazoles/ Tetrahydropyrimidines | Levamisole, Pyrantel Pamoate | Act as nicotinic acetylcholine receptor agonists, causing spastic paralysis of the worms, leading to their expulsion.[5][6][9] | Nicotinic Acetylcholine Receptors | High, comparable to Benzimidazoles |
| Macrocyclic Lactones | Ivermectin | Binds to glutamate-gated chloride channels, causing hyperpolarization of nerve and muscle cells, leading to flaccid paralysis.[10][11] | Glutamate-gated Chloride Channels | ~93% (single dose)[8][12] |
Proposed In Vivo Validation Framework for this compound
The following experimental workflow is proposed for the in vivo validation of this compound's efficacy and mechanism of action.
References
- 1. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NADH-fumarate reductase system, a novel mitochondrial energy metabolism, is a new target for anticancer therapy in tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. scispace.com [scispace.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Anthelmintic drugs for treating ascariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascaris Lumbricoides Medication: Anthelmintics [emedicine.medscape.com]
- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Anthelmintic drugs for treating ascariasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Paecilomyces sp.: Unraveling the Metabolic Signature of Paecilaminol Production
A guide for researchers, scientists, and drug development professionals on the metabolic landscape of Paecilomyces sp. associated with the production of the NADH-fumarate reductase inhibitor, Paecilaminol.
This guide provides a comparative analysis of the metabolome of Paecilomyces sp. under conditions favoring and limiting the production of this compound. The content is based on established fungal metabolomics workflows and known secondary metabolites of Paecilomyces, offering a framework for understanding the metabolic shifts associated with the biosynthesis of this bioactive compound.
Introduction to this compound and Paecilomyces sp.
Paecilomyces is a genus of common saprobic fungi found in diverse habitats, including soil and decaying matter.[1] These fungi are recognized for their ability to produce a wide array of bioactive secondary metabolites, including polyketides, terpenoids, peptides, and alkaloids.[1][2][3] Among these is this compound, an amino alcohol identified as 2-amino-14,16-dimethyl-3-octadecanol, which has been shown to be an inhibitor of NADH-fumarate reductase.[4][5] This inhibitory activity makes this compound a compound of interest for potential therapeutic applications. Understanding the metabolic context of its production is crucial for optimizing yields and discovering related bioactive molecules.
Hypothetical Comparative Metabolomic Profile
This section presents a hypothetical comparison of the metabolomic profiles of a high this compound-producing Paecilomyces sp. culture versus a low/non-producing culture. The data is illustrative and based on the expected metabolic flux towards the biosynthesis of a fatty acid-derived amino alcohol.
Table 1: Hypothetical Differential Abundance of Key Metabolite Classes
| Metabolite Class | Relative Abundance in High-Producing Culture | Relative Abundance in Low/Non-Producing Culture | Putative Rationale for Difference |
| Amino Alcohols | Significantly Increased | Baseline | Direct reflection of this compound production. |
| Fatty Acids & Lipids | Increased | Baseline | Precursors for the polyketide-like backbone of this compound.[4] |
| Amino Acids (e.g., Alanine, Glycine) | Decreased | Baseline | Potential nitrogen donors for the amino group in this compound. |
| Polyketides | Variably Altered | Baseline | Shared biosynthetic pathways or regulatory crosstalk may lead to changes in other polyketides.[1] |
| Primary Carbohydrates (e.g., Glucose) | Decreased | Baseline | Increased consumption to fuel the energy-intensive production of secondary metabolites. |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Decreased | Baseline | Diversion of precursors like acetyl-CoA towards fatty acid and polyketide synthesis. |
Table 2: Hypothetical Fold Change of Selected Metabolites
| Metabolite | PubChem CID | Fold Change (High vs. Low Production) | Putative Role |
| This compound | 12097223 | >100 | Target Bioactive Compound |
| Palmitic Acid | 985 | +5.2 | Fatty Acid Precursor |
| Stearic Acid | 5281 | +4.8 | Fatty Acid Precursor |
| L-Alanine | 5950 | -3.1 | Amino Group Donor |
| Acetyl-CoA | 444493 | -2.5 | Primary Building Block for Fatty Acids |
| Citric Acid | 311 | -2.1 | TCA Cycle Intermediate |
| Ergosterol | 444659 | +1.5 | General Fungal Membrane Component (may indicate overall biomass) |
Experimental Protocols
The following protocols outline a typical workflow for a comparative metabolomics study of Paecilomyces sp.
Fungal Cultivation and Induction/Suppression of this compound Production
-
Strain: Paecilomyces sp. (e.g., FKI-0550).[4]
-
Culture Media: A basal medium containing sucrose, soy peptone, K₂HPO₄, KCl, MgSO₄, and FeSO₄ is prepared.
-
High-Production Conditions (Hypothetical):
-
Low/Non-Production Conditions (Hypothetical):
-
Utilize a nutrient-rich medium that promotes rapid vegetative growth (e.g., Potato Dextrose Broth).[6]
-
Maintain a neutral pH.
-
Limit aeration to potentially suppress secondary metabolite production.
-
-
Harvesting: Fungal mycelia and culture broth are harvested during the stationary phase of growth, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.
Metabolite Extraction
-
Mycelial Extraction:
-
Lyophilize and grind the frozen mycelia to a fine powder.
-
Extract the powder with a solvent mixture suitable for a broad range of metabolites, such as methanol/chloroform/water or ethyl acetate.[8]
-
Vortex and sonicate the mixture to ensure thorough extraction.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Broth Extraction:
-
Perform a liquid-liquid extraction of the culture filtrate using a solvent like ethyl acetate to capture secreted metabolites.[8]
-
-
Sample Preparation: Evaporate the solvent from the extracts under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.
LC-MS Based Metabolomic Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system (e.g., HPLC or UPLC).[8][9]
-
Chromatography: Separate the metabolites on a reverse-phase C18 column.[9]
-
Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wide range of compounds.[10]
-
Data Analysis: Process the raw data using software to perform peak picking, alignment, and normalization. Identify metabolites by comparing their accurate mass and fragmentation patterns to spectral databases.[10]
Visualizations
Experimental Workflow
Caption: A typical workflow for comparative metabolomics of Paecilomyces sp.
Hypothetical Biosynthetic Pathway of this compound
Caption: A simplified, hypothetical biosynthetic pathway for this compound.
Conclusion
The comparative metabolomic analysis of Paecilomyces sp. with and without this compound production offers valuable insights into the metabolic engineering of this fungus for enhanced production of the target compound. By identifying key precursor metabolites and understanding the broader metabolic shifts, researchers can devise strategies to optimize culture conditions and potentially uncover novel, related bioactive compounds. The protocols and hypothetical data presented here serve as a foundational guide for initiating such investigations.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. CN102925405A - Preparation method of paecilomyces lilacinus spore powder - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Paecilaminol
Introduction
Paecilaminol is a novel NADH-fumarate reductase inhibitor isolated from the fungus Paecilomyces sp.[1] As a bioactive amino alcohol compound with limited publicly available safety data, this compound and all associated materials must be handled and disposed of with caution, adhering to strict laboratory safety protocols. The following guidelines are based on best practices for the management of novel, biologically active research chemicals and the source organism.
Immediate Safety and Handling Precautions
Researchers and laboratory personnel must assume that this compound is hazardous in the absence of comprehensive toxicological data. Standard laboratory procedures for handling potentially hazardous chemicals should be followed at all times.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A fully buttoned lab coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powdered form), a properly fitted respirator or work within a certified chemical fume hood is necessary.
Spill Procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, contain the material with an appropriate absorbent (e.g., chemical absorbent pads or vermiculite).
-
Cleaning: Carefully clean the spill area using a suitable disinfectant, such as a 10% bleach solution followed by 70% ethanol, especially if the this compound is in a solution that could support microbial growth.[1][2]
-
Disposal of Spill Debris: All materials used for spill cleanup must be collected in a sealed, properly labeled hazardous waste container for disposal.
Disposal of this compound and Related Waste
Proper segregation and disposal of this compound waste are critical to ensure personnel safety and environmental protection. All waste must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Pure this compound (Solid/Neat Oil): Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This compound Solutions:
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a designated hazardous waste bag or container.[5] Non-disposable glassware and equipment must be decontaminated before reuse.
-
Paecilomyces sp. Cultures: All cultures, stocks, and materials contaminated with the Paecilomyces sp. fungus must be decontaminated before disposal, typically by autoclaving at 121°C for at least 20 minutes.[2][6]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if any), and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[3]
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all this compound-related hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is a common and effective method for the final disposal of organic and biological laboratory waste.[4][7]
-
Data Presentation
As this compound is a novel compound, extensive quantitative data regarding its disposal parameters are not available. The following table summarizes its known chemical properties.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | 2-amino-14,16-dimethyl-3-octadecanol | [1] |
| Compound Type | Amino alcohol, Bioactive lipid | [1] |
| Biological Activity | NADH-fumarate reductase inhibitor (IC50 = 5.1 µM) | [1] |
| Source Organism | Paecilomyces sp. | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling novel bioactive compounds and microbiological waste.
Decontamination of Non-Disposable Equipment:
-
Initial Rinse: Rinse surfaces and equipment with an appropriate solvent to remove gross contamination. Collect the rinse as hazardous waste.
-
Soaking: Immerse equipment in a suitable disinfectant solution (e.g., 10% bleach) for a contact time of at least 30 minutes.
-
Thorough Cleaning: After disinfection, wash the equipment with a laboratory detergent and rinse thoroughly with purified water.
-
Final Rinse: A final rinse with 70% ethanol can aid in drying and provide further disinfection.[8]
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound and related materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ic.ptb.de [ic.ptb.de]
- 5. researchgate.net [researchgate.net]
- 6. media.vwr.com [media.vwr.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling Guidelines for Paecilaminol
Disclaimer: A specific Safety Data Sheet (SDS) for Paecilaminol could not be located. The following guidance is based on general safety principles for handling novel bioactive chemical compounds in a laboratory setting and is informed by best practices for managing hazardous drugs. Researchers, scientists, and drug development professionals should perform a thorough risk assessment before handling this substance.
This compound has been identified as a novel NADH-fumarate reductase inhibitor isolated from the fungus Paecilomyces sp. FKI-0550.[1] As with any new chemical entity, it is crucial to handle this compound with a high degree of caution until its toxicological properties are fully understood. The following provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier to exposure.[2][3] Based on guidelines for handling potentially hazardous substances, the following PPE is recommended when working with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978) | Minimizes the risk of dermal exposure. Double gloving is a standard practice for handling hazardous compounds.[4] |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powdered form to prevent inhalation of aerosols. Surgical masks do not provide adequate respiratory protection.[2][4] |
| Shoe Covers | Two pairs of disposable shoe covers | Prevents the tracking of contaminants out of the work area.[4] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to ensure the safety of all laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Personnel involved in unpacking should wear appropriate PPE, including chemotherapy gloves.[3]
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Preparation and Handling:
-
All manipulations of this compound, especially weighing and dilutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Ensure all surfaces and equipment are decontaminated after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan:
-
All disposable PPE (gloves, gowns, shoe covers) worn while handling this compound should be considered contaminated and disposed of as hazardous waste.
-
Collect all liquid and solid waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety measures outlined above at every step.
Visualizing Workflows and Logical Relationships
To further clarify the procedural guidance, the following diagrams illustrate the safe handling workflow and emergency procedures for a chemical spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
